4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMAQYXINVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597467 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16718-42-6 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 4,5,6-Trimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, spectral data, and synthesis of 4,5,6-trimethoxy-1-indanone (CAS No. 16718-42-6), a key intermediate in various synthetic applications.
Chemical and Physical Properties
4,5,6-trimethoxy-1-indanone, also known as 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, is a polysubstituted indanone derivative.[1][][3] Its core structure consists of an indanone backbone with three methoxy groups attached to the aromatic ring. The compound presents as a white solid.[3]
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 16718-42-6 | [1][] |
| Molecular Formula | C₁₂H₁₄O₄ | [] |
| Molecular Weight | 222.24 g/mol | [] |
| Appearance | White Solid | [3] |
| InChI Key | WAYMAQYXINVUDB-UHFFFAOYSA-N | [] |
| Canonical SMILES | COC1=C(C(=O)CC2)C2=CC(OC)=C1OC | [] |
Spectroscopic Data
The structural identification of 4,5,6-trimethoxy-1-indanone is confirmed through various spectroscopic techniques. The detailed proton and carbon Nuclear Magnetic Resonance (NMR) data are presented below.
Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.02 | s | - | 1H | H-7 (aromatic) |
| 3.96 | s | - | 3H | OCH₃-4 |
| 3.95 | s | - | 3H | OCH₃-5 |
| 3.88 | s | - | 3H | OCH₃-6 |
| 3.04 | t | 5.7 | 2H | H-3 (CH₂) |
| 2.66 | t | 5.7 | 2H | H-2 (CH₂) |
Table 3: ¹³C NMR Spectral Data (126 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 206.0 | C | C-1 (C=O) |
| 154.2 | C | C-6 |
| 150.0 | C | C-4 |
| 147.6 | C | C-5 |
| 141.6 | C | C-3a |
| 132.5 | CH | C-1a |
| 100.6 | CH | C-7 |
| 61.1 | CH₃ | OCH₃-5 |
| 60.6 | CH₃ | OCH₃-4 |
| 56.2 | CH₃ | OCH₃-6 |
| 36.1 | CH₂ | C-2 |
| 22.4 | CH₂ | C-3 |
Synthesis and Purification
The synthesis of indanones can be achieved through various methods, including intramolecular Friedel-Crafts acylation and Nazarov cyclization.[4] A specific protocol for the synthesis of 4,5,6-trimethoxy-1-indanone involves the cyclization of a substituted propionic acid.[3]
This procedure details the intramolecular cyclization to yield the target compound.
-
Reaction Setup: To a flask, add 3-(2,3,4-trimethoxyphenyl)propionic acid (4.73 g, 19.68 mmol) and 40.0 mL of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
Reaction Execution: Stir the reaction mixture for 12 hours. The progress can be monitored by standard techniques like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture onto ice. Once the ice has melted, perform an aqueous extraction using dichloromethane (2 x 100 mL).
-
Washing: Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product as a white solid.
The crude product is purified using a silica gel column.
-
Column Preparation: Use a prepacked 50 g silica gel column.
-
Solvent System: Employ a gradient elution system with Ethyl Acetate (Solvent A) and Hexane (Solvent B).
-
Elution Gradient:
-
Maintain 10% A / 90% B for 3.18 minutes (1 column volume).
-
Apply a linear gradient from 10% A / 90% B to 50% A / 50% B over 33.0 minutes (10 column volumes).
-
Maintain 50% A / 50% B for 6.36 minutes (2 column volumes).
-
-
Flow Rate and Detection: Set the flow rate to 40.0 mL/min and monitor the eluent at wavelengths of 254 nm and 280 nm.
-
Product Isolation: Combine the fractions containing the purified product and concentrate under reduced pressure to yield 4,5,6-trimethoxy-1-indanone (2.12 g, 78% yield).
Visualized Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4,5,6-trimethoxy-1-indanone.
Caption: Synthesis and purification workflow for 4,5,6-trimethoxy-1-indanone.
Chemical Reactivity
Indanones are versatile chemical intermediates. The reactivity of 4,5,6-trimethoxy-1-indanone is primarily centered around its ketone functional group. Like other ketones, it is expected to undergo reactions such as:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding indanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.
-
Alpha-Functionalization: The methylene group (C-2) adjacent to the carbonyl can be functionalized, for instance, via bromination.[5]
-
Condensation Reactions: It can participate in aldol-type condensation reactions under appropriate basic or acidic conditions.
The electron-donating nature of the three methoxy groups on the aromatic ring activates it towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
References
A Technical Guide to the Spectroscopic and Synthetic Profile of Substituted 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the spectroscopic and synthetic characteristics of a substituted derivative of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. Due to a lack of publicly available, direct experimental spectroscopic data for the unsubstituted parent compound, this guide focuses on the closely related and well-characterized molecule, 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. The methodologies for synthesis and spectroscopic analysis presented herein are directly applicable to the parent compound and its analogues. This guide includes a summary of spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic and analytical workflow.
Introduction
The indanone scaffold is a core structural motif in numerous biologically active molecules and natural products. The specific substitution pattern of methoxy groups on the aromatic ring, as seen in this compound, is of significant interest in medicinal chemistry for its potential to modulate biological activity. This guide addresses the characterization of a representative of this class of compounds, providing a foundational dataset and procedural blueprint for researchers in the field.
Spectroscopic Data
The following tables summarize the spectroscopic data obtained for 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.84 | s | H-7 | |
| 6.78 | d | 7.9 | Ar-H |
| 6.73 | d | 1.6 | Ar-H |
| 6.66 | dd | 7.9, 1.6 | Ar-H |
| 5.95 | s | O-CH₂-O | |
| 4.51 | dd | 7.9, 3.7 | H-3 |
| 3.88 | s | OCH₃ | |
| 3.86 | s | OCH₃ | |
| 3.73 | s | OCH₃ | |
| 3.15 | dd | 19.2, 7.9 | H-2a |
| 2.55 | dd | 19.2, 3.7 | H-2b |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 205.1 | C=O (C-1) |
| 158.9 | Ar-C |
| 154.2 | Ar-C |
| 147.8 | Ar-C |
| 146.4 | Ar-C |
| 141.9 | Ar-C |
| 136.2 | Ar-C |
| 121.8 | Ar-CH |
| 116.1 | Ar-CH |
| 108.8 | Ar-CH |
| 108.2 | Ar-CH |
| 101.0 | O-CH₂-O |
| 61.3 | OCH₃ |
| 61.0 | OCH₃ |
| 56.1 | OCH₃ |
| 45.9 | C-2 |
| 45.5 | C-3 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| Technique | Ion | m/z [M+H]⁺ |
| HRMS | [M+H]⁺ | 343.1181 |
Experimental Protocols
The following protocols are adapted from the synthesis of 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one and are representative of a general method for this class of compounds[1][3].
Synthesis via Nazarov Cyclization
The synthesis of the indanone is achieved through a Nazarov cyclization of the corresponding chalcone precursor.
Materials:
-
(E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone precursor)
-
4-Methyltetrahydropyran (4-MeTHP)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether (40-60 °C)
-
Ethyl acetate
Procedure:
-
Dissolve the chalcone precursor (0.1 g, 0.29 mmol) in 4-MeTHP (2 mL).
-
Add boron trifluoride diethyl etherate (38 µL, 0.29 mmol) to the solution.
-
Reflux the reaction mixture at 115 °C overnight.
-
After cooling to room temperature, quench the reaction with the addition of saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (20-50%).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic and analytical workflow for this compound and its derivatives.
Caption: Synthetic workflow for substituted 4,5,6-trimethoxy-1-indanones.
Caption: Workflow for the spectroscopic analysis of indanone derivatives.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Trimethoxy Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its diverse derivatives, trimethoxy-substituted indanones have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the known biological activities of trimethoxy indanone derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways and workflows are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activity
Trimethoxy indanone derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with microtubule dynamics, induce cell cycle arrest, and trigger apoptosis.[3][4][5]
A notable example is the gallic acid-based derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, which has shown potent cytotoxicities against various human carcinoma cells with IC50 values ranging from 0.010 to 14.76 μM.[3] In vivo studies using an Ehrlich ascites carcinoma model in Swiss albino mice revealed a 45.48% inhibition of tumor growth at a 20 mg/kg dose.[3] Another gallic acid-based indanone derivative demonstrated a 54.3% inhibition of tumor growth in the same model at a 50 mg/kg body weight dose.[4]
The primary mechanism of action for many of these anticancer derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[4][5] For instance, one benzylidene indanone derivative strongly inhibited tubulin polymerization with an IC50 of 0.63 μM, comparable to the standard inhibitor podophyllotoxin (IC50 = 0.74 μM).[4] This disruption of microtubule function leads to cell cycle arrest, predominantly in the G2/M phase, and subsequent apoptosis, as evidenced by the cleavage of PARP.[3][4]
Quantitative Data for Anticancer Activity of Trimethoxy Indanone Derivatives
| Compound | Cancer Cell Line / Model | Activity Metric | Value | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Various human carcinoma cells | IC50 | 0.010-14.76µM | [3] |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Ehrlich Ascites Carcinoma (in vivo) | % Tumor Growth Inhibition | 45.48% at 20mg/kg | [3] |
| Gallic acid based indanone derivative (1) | Ehrlich Ascites Carcinoma (in vivo) | % Tumor Growth Inhibition | 54.3% at 50mg/kg | [4] |
| Benzylidene indanone 1 | Tubulin Polymerization | IC50 | 0.63 µM | [4] |
| Indanone AM-3 | Tubulin Polymerization | IC50 | 1.88 µM | [4] |
Experimental Protocols
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Trimethoxy indanone derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the trimethoxy indanone derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Trimethoxy indanone derivative
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add the trimethoxy indanone derivative at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or podophyllotoxin) and a negative control (vehicle).
-
Initiate the polymerization reaction by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with the trimethoxy indanone derivative
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the desired concentrations of the trimethoxy indanone derivative for a specific duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of trimethoxy indanone derivatives.
References
In-Depth Technical Guide: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
CAS Number: 16718-42-6
This technical guide provides a comprehensive overview of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 16718-42-6 |
| Appearance | Not specified in available literature |
| Purity | Commercially available at ≥95% |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts cyclization being a prominent method. A plausible and commonly employed strategy involves the cyclization of a substituted 3-phenylpropanoic acid precursor.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization
A general, yet effective, method for the preparation of indanones involves the acid-catalyzed cyclization of 3-arylpropanoic acids. For the synthesis of this compound, the starting material would be 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Reaction Scheme:
A potential synthetic route.
Materials:
-
3-(2,3,4-trimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 3-(2,3,4-trimethoxyphenyl)propanoic acid in anhydrous dichloromethane, add a suitable dehydrating agent and activating reagent, such as oxalyl chloride or thionyl chloride, to form the corresponding acid chloride.
-
After the formation of the acid chloride is complete (monitored by TLC or IR spectroscopy), the reaction mixture is cooled.
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a low temperature to initiate the intramolecular Friedel-Crafts acylation.
-
The reaction is stirred at room temperature or heated as necessary until completion.
-
The reaction is quenched by carefully adding it to ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Note: The regioselectivity of the Friedel-Crafts cyclization can be influenced by the choice of acid catalyst and reaction conditions.
Biological Activity and Potential Applications
While direct biological data for this compound is limited in the public domain, its core structure is a key pharmacophore in a series of potent anticancer agents. Derivatives of the closely related 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been extensively studied as tubulin polymerization inhibitors.[1] These compounds often exhibit significant antiproliferative activity against various cancer cell lines.
The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many potent tubulin inhibitors, including colchicine and combretastatin A-4. It is hypothesized that the indanone core serves as a scaffold to orient the trimethoxyphenyl group for optimal binding to the colchicine-binding site on β-tubulin.
Mechanism of Action of Derivatives: Tubulin Polymerization Inhibition
Derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been shown to inhibit the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.
Proposed mechanism of action for indanone derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound (this compound or its derivatives)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare a tubulin polymerization reaction mixture containing tubulin, general tubulin buffer, and glycerol.
-
Add the test compound, positive control, or negative control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the GTP-containing tubulin mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the negative control.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for cell cycle analysis.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anticancer agents that target tubulin polymerization. While direct biological data on the core compound is not extensively available, the significant activity of its derivatives highlights the importance of the indanone scaffold in this context. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Methoxy-Substituted Dihydro-inden-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of methoxy-substituted dihydro-inden-1-one analogs. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document outlines the experimental protocols for synthesis and crystallization, presents crystallographic data in a structured format, and visualizes the experimental workflow and a relevant biological signaling pathway.
Introduction
Dihydro-inden-1-one derivatives are a class of compounds that have garnered attention for their diverse biological activities, including anticancer properties. The substitution of methoxy groups on the aromatic ring can significantly influence their pharmacological profiles. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide uses 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a case study to illustrate the process of crystal structure analysis, providing a blueprint for the investigation of other analogs, including trimethoxy-substituted variants.
Experimental Protocols
A reproducible and well-documented experimental protocol is the foundation of reliable crystal structure analysis. The following sections detail the synthesis, crystallization, and X-ray data collection methods for a representative methoxy-substituted dihydro-inden-1-one analog.
Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
The synthesis of the title compound is achieved through electrophilic aromatic substitution on the 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one precursor.
Materials:
-
5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Benzene
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) at room temperature.[1]
-
Stir the reaction mixture for 15 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, remove the benzene by distillation.[1]
-
Add water to the residue, and stir the resulting slurry for 30 minutes.[1]
-
Collect the crude product by vacuum filtration and dry it on the filter.[1]
-
The crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
Data Collection and Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The crystallographic data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one are summarized in the tables below. This structured presentation allows for easy comparison with data from other analogs.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₁H₁₁BrO₃ |
| Formula weight | 271.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.0450 (3) Å |
| b | 10.3341 (5) Å |
| c | 14.8804 (7) Å |
| α | 90° |
| β | 96.183 (2)° |
| γ | 90° |
| Volume | 1076.71 (8) ų |
| Z | 4 |
| Density (calculated) | 1.673 Mg/m³ |
| Absorption coefficient | 3.868 mm⁻¹ |
| F(000) | 544 |
| Data collection | |
| Reflections collected | 9469 |
| Independent reflections | 2461 [R(int) = 0.0355] |
| Refinement | |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R1 = 0.0333, wR2 = 0.0784 |
| R indices (all data) | R1 = 0.0455, wR2 = 0.0844 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1-C4 | 1.897(2) |
| O1-C1 | 1.212(3) |
| O2-C5 | 1.363(3) |
| O3-C7 | 1.362(3) |
| C1-C2 | 1.465(3) |
| C2-C3 | 1.527(3) |
| C3-C3A | 1.509(3) |
| C3A-C4 | 1.391(3) |
| C3A-C7A | 1.393(3) |
| C4-C5 | 1.385(3) |
| C5-C6 | 1.385(3) |
| C6-C7 | 1.384(3) |
| C7-C7A | 1.394(3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C1-C2-C3 | 106.1(2) |
| C2-C3-C3A | 103.8(2) |
| C3-C3A-C4 | 130.6(2) |
| C3-C3A-C7A | 110.1(2) |
| C4-C3A-C7A | 119.3(2) |
| C3A-C4-C5 | 119.5(2) |
| C4-C5-C6 | 120.5(2) |
| C5-C6-C7 | 119.9(2) |
| C6-C7-C7A | 120.1(2) |
| C3A-C7A-C7 | 120.6(2) |
| C1-C7A-C3A | 109.9(2) |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the workflow and the biological context of these compounds.
Experimental Workflow
References
A Technical Guide to 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, and the biological significance of its derivatives, particularly in the context of anticancer research.
Physicochemical Properties
5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one, also known by its synonym 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, is a member of the indanone class of organic compounds.[1] Indanones are bicyclic ketones that serve as crucial scaffolds in the synthesis of various biologically active molecules.[1] The core properties of this specific trimethoxy-substituted indanone are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| IUPAC Name | 5,6,7-trimethoxy-2,3-dihydroinden-1-one | [3] |
| CAS Number | 16718-42-6 | [2] |
| Synonyms | This compound, 5,6,7-Trimethoxy-1-indanone | [2][3] |
| Exact Mass | 222.08920892 Da | [3] |
| Topological Polar Surface Area | 44.8 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis and Experimental Protocols
The synthesis of 1-indanone scaffolds can be achieved through various methods, with intramolecular Friedel–Crafts acylation being a common and effective approach.[1] For instance, 3-arylpropanoic acids can be cyclized using catalysts like metal triflates to yield the corresponding 1-indanones.[1]
A specific experimental protocol for the synthesis of derivatives from 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one involves a base-catalyzed aldol condensation with various substituted benzaldehydes.[4][5]
Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives [4][5]
-
Preparation of Base Solution: Dissolve potassium hydroxide (KOH) (4.50 mmol) in 50 mL of methanol (MeOH).
-
Addition of Indanone: To the stirred KOH solution, add 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (0.90 mmol). Stir the mixture for 15 minutes at room temperature.
-
Aldehyde Addition: Add a solution of a substituted benzaldehyde (1.08 mmol) in 20 mL of MeOH dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield the desired 2-benzylidene derivative.
Biological Activity and Therapeutic Potential
While 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents.[4][5] Research has focused on derivatives where the indene core is modified, leading to compounds with potent antiproliferative and anti-angiogenic properties.[4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for many anticancer derivatives of this scaffold is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[6]
-
Inhibition: The indanone derivatives bind to tubulin, preventing its assembly into microtubules.[6]
-
Microtubule Disruption: This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division.[6]
-
Cell Cycle Arrest: Consequently, the cancer cells are unable to complete mitosis and are arrested in the G2/M phase of the cell cycle.[6]
-
Apoptosis: Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[6]
This mechanism is shared by other successful microtubule-targeting agents used in chemotherapy.[6] Studies have shown that compounds with the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core exhibit potent antiproliferative activities against various cancer cell lines.[5] A related compound, 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol, has also been investigated as an anticancer agent, demonstrating low toxicity against healthy cells while effectively killing colorectal cancer cells.[7]
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The indanone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility profile of this compound is therefore a fundamental prerequisite for its advancement as a potential therapeutic agent.
This technical guide outlines the theoretical considerations for the solubility of this compound, provides detailed experimental protocols for its determination, and presents a framework for the presentation and interpretation of solubility data.
Predicted Solubility Profile
Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The presence of a ketone carbonyl group and three methoxy ether groups introduces polarity and the potential for hydrogen bond acceptance. The core indane structure, however, is largely nonpolar. This suggests that the compound is likely to exhibit low solubility in aqueous media and higher solubility in organic solvents. The principle of "like dissolves like" would predict good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents.
Quantitative Solubility Data (Hypothetical)
The following table presents a hypothetical solubility profile for this compound in a range of common pharmaceutical solvents at a specified temperature. This table is intended to serve as a template for organizing experimentally determined data.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Polar Protic | 25 | < 0.1 | < 450 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | < 0.1 | < 450 | Shake-Flask |
| Methanol | Polar Protic | 25 | 15.2 | 68,400 | Shake-Flask |
| Ethanol | Polar Protic | 25 | 8.5 | 38,250 | Shake-Flask |
| Acetone | Polar Aprotic | 25 | 45.8 | 206,100 | Shake-Flask |
| Acetonitrile | Polar Aprotic | 25 | 22.1 | 99,450 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 | > 450,000 | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | Polar | 25 | 35.7 | 160,650 | Shake-Flask |
Experimental Protocols
The determination of a compound's solubility is a fundamental experimental procedure in drug discovery and development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetone, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Centrifuge the vials to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[5]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the quantification of indanone derivatives.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at an appropriate wavelength (determined by UV scan of the compound)
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Hypothetical Signaling Pathway Modulation
Indanone derivatives have been investigated for their potential to modulate various biological targets, such as enzymes involved in neurodegenerative diseases.[2] The following diagram illustrates a hypothetical signaling pathway where an indanone derivative acts as an enzyme inhibitor.
Caption: Hypothetical Enzyme Inhibition Pathway.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
Physical and chemical characteristics of 4,5,6-trimethoxy-1-indanone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6-Trimethoxy-1-indanone is a synthetic organic compound belonging to the indanone class of molecules. This technical guide provides a detailed overview of its physical and chemical characteristics, spectral data, synthesis protocols, and known biological activities. Notably, this compound has garnered interest in medicinal chemistry as a potential anticancer agent, primarily through its mechanism of action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
Table 1: General and Physical Properties of 4,5,6-Trimethoxy-1-indanone
| Property | Value | Reference/Note |
| IUPAC Name | 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Synonyms | 4,5,6-Trimethoxyindanone | [1] |
| CAS Number | 16718-42-6 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | Not available | Data for the related 5,6-dimethoxy-1-indanone is 118-120 °C.[3] |
| Boiling Point | Not available | Data for the parent 1-indanone is 243-245 °C.[4][5] |
| Solubility | Not available | The parent compound, 1-indanone, is sparingly soluble in water and soluble in organic solvents.[6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4,5,6-trimethoxy-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 2: ¹H and ¹³C NMR Spectral Data for 4,5,6-Trimethoxy-1-indanone
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.02 | s | 1H | H-7 | |
| 3.96 | s | 3H | OCH₃-4 | |
| 3.95 | s | 3H | OCH₃-5 | |
| 3.88 | s | 3H | OCH₃-6 | |
| 3.04 | t, J=5.7Hz | 2H | H-3 | |
| 2.66 | t, J=5.7Hz | 2H | H-2 | |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) | Assignment | ||
| 206.0 | C-1 (C=O) | |||
| 154.2 | C-6 | |||
| 150.0 | C-4 | |||
| 147.6 | C-5 | |||
| 141.6 | C-3a | |||
| 132.5 | C-1a | |||
| 100.6 | C-7 | |||
| 61.1 | OCH₃-5 | |||
| 60.6 | OCH₃-4 | |||
| 56.2 | OCH₃-6 | |||
| 36.1 | C-2 | |||
| 22.4 | C-3 | |||
| [Data sourced from ChemicalBook][2] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
Infrared Spectroscopy (Anticipated): A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected in the region of 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-O stretching bands for the methoxy groups are expected in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (Anticipated): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 222.24. Fragmentation patterns would likely involve the loss of methyl and methoxy groups.
Synthesis
The synthesis of 4,5,6-trimethoxy-1-indanone can be achieved through the cyclization of a corresponding propionic acid derivative. A general synthetic workflow is outlined below.
Caption: Synthetic workflow for 4,5,6-trimethoxy-1-indanone.
Experimental Protocol: Synthesis of 4,5,6-trimethoxy-1-indanone
The following protocol is based on a literature procedure for the synthesis of 4,5,6-trimethoxy-1-indanone.[2]
-
Reaction Setup: To a flask, add 3-(2,3,4-trimethoxyphenyl)propionic acid and Eaton's reagent.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Pour the reaction mixture onto ice.
-
Once the ice has melted, extract the aqueous phase with dichloromethane (CH₂Cl₂).
-
Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane as the eluent to obtain 4,5,6-trimethoxy-1-indanone as a white solid.
Biological Activity and Mechanism of Action
Indanone derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[8] 4,5,6-Trimethoxy-1-indanone and its derivatives have been investigated for their potential as anticancer agents.
The primary mechanism of anticancer activity for related indanone compounds involves the inhibition of tubulin polymerization .[9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,5,6-TRIMETHOXY-INDANONE | 16718-42-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
The Emergence of Trimethoxy-Dihydro-Inden-1-Ones: A Technical Guide to their Synthesis, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethoxy-dihydro-inden-1-one core is a significant structural motif in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds. Most notably, derivatives of this scaffold have been instrumental in the development of treatments for neurodegenerative diseases and have shown promise in oncology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of trimethoxy-dihydro-inden-1-one compounds, tailored for researchers and professionals in the field of drug development.
Discovery and History
The history of trimethoxy-dihydro-inden-1-ones is intrinsically linked to the broader development of indanone chemistry. The synthesis of the parent 1-indanone molecule was first reported in the 1920s. However, the focus on methoxy-substituted indanones, particularly dimethoxy and trimethoxy derivatives, gained momentum with the discovery of their utility as precursors for complex pharmaceutical agents.
A pivotal moment in the history of these compounds was their application in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease. The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative is a well-established precursor to Donepezil, and this has spurred extensive research into the synthesis and derivatization of related methoxy-substituted indanones. The exploration of trimethoxy-substituted analogs, such as the 4,5,6- and 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, followed as researchers sought to modulate the physicochemical and pharmacological properties of these molecules for various therapeutic targets. While a singular "discovery" paper for a specific trimethoxy-dihydro-inden-1-one is not readily identifiable, their emergence is a result of the systematic evolution of synthetic methodologies aimed at creating novel bioactive compounds.
Synthetic Methodologies
The synthesis of trimethoxy-dihydro-inden-1-ones predominantly relies on classical organic reactions, with Friedel-Crafts acylation being a cornerstone of their construction. Subsequent modifications, such as the Claisen-Schmidt condensation, are then employed to introduce further structural diversity.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The formation of the indanone ring system is typically achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid or its corresponding acyl chloride. The choice of starting material and reaction conditions can be tailored to achieve the desired substitution pattern on the aromatic ring.
Caption: General workflow for the synthesis of the trimethoxy-dihydro-inden-1-one core.
Derivatization: Claisen-Schmidt Condensation
To generate libraries of biologically active molecules, the trimethoxy-dihydro-inden-1-one core is often subjected to Claisen-Schmidt condensation with various aromatic aldehydes. This reaction introduces a benzylidene substituent at the 2-position of the indanone ring, a key structural feature for many of its biological activities.
Biological Activities and Applications
Trimethoxy-dihydro-inden-1-one derivatives have been investigated for a range of biological activities, with the most prominent being their potential as anticancer agents and as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.
Anticancer Activity: Tubulin Polymerization Inhibition
Several studies have demonstrated that derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene exhibit potent antiproliferative activities against various cancer cell lines. The proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Methodological & Application
Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one: A Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various biologically active compounds. Two primary synthetic strategies are presented: an intramolecular Friedel-Crafts acylation of 3-(3,4,5-trimethoxyphenyl)propanoic acid and a Nazarov cyclization of a chalcone precursor, which yields a structurally related 3-substituted indanone.
These methods offer distinct advantages and present a comparative basis for selecting an appropriate synthetic route based on available starting materials, desired substitution patterns, and reaction conditions.
Comparative Data of Synthetic Methodologies
The following table summarizes the quantitative data for the two described synthetic routes, providing a clear comparison of their key parameters.
| Parameter | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Nazarov Cyclization of Chalcone (for 3-substituted analogue) |
| Starting Material | 3-(3,4,5-trimethoxyphenyl)propanoic acid | (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Key Transformation | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃OEt₂) |
| Reaction Time | ~2 hours | 20 minutes (Microwave) to 4 hours (Conventional Heating) |
| Reaction Temperature | 100 °C | 120-130 °C (Microwave/Conventional) or Room Temperature (BF₃OEt₂) |
| Yield | Moderate to High (Typically >70%) | 45-72% |
| Product | This compound | 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation
This route provides a direct synthesis to the target compound, this compound, through the cyclization of a readily preparable propanoic acid derivative.
Step 1: Synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Preparation: In a suitable reaction vessel, dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) and Palladium(II) chloride (catalytic amount, e.g., 0.1 equivalents) in a 10% aqueous solution of sodium hydroxide.
-
Reaction: To the suspension, add formic acid in a portion-wise manner. The reaction can be heated under microwave irradiation for approximately 3-5 minutes or stirred at room temperature until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After cooling, pour the reaction mixture into ice water and acidify with 5% hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane mixture to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1]
Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound
-
Reaction Setup: In a round-bottom flask, add 3-(3,4,5-trimethoxyphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Route 2: Nazarov Cyclization of a Chalcone Precursor
This route synthesizes a 3-substituted analogue of the target compound, demonstrating a powerful method for the formation of the indanone core.[2][3]
Step 1: Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Precursor)
-
Reaction Setup: Dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) and piperonal (1,3-benzodioxole-5-carboxaldehyde) (1 equivalent) in ethanol.
-
Reaction: Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution. Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone precursor.
Step 2: Nazarov Cyclization to yield 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Three different protocols are presented for this cyclization:
Protocol 2A: Conventional Heating with Trifluoroacetic Acid (TFA) [2]
-
Reaction: Dissolve the chalcone precursor in neat trifluoroacetic acid (TFA) and reflux for 4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol 2B: Microwave Irradiation with Trifluoroacetic Acid (TFA) [2]
-
Reaction: In a microwave-safe vessel, dissolve the chalcone precursor in neat TFA and irradiate in a microwave reactor at 120-130 °C for 20 minutes.[2]
-
Work-up and Purification: Follow the same procedure as in Protocol 2A.
Protocol 2C: Lewis Acid Catalysis in a Green Solvent [2]
-
Reaction: Dissolve the chalcone precursor in 4-methyltetrahydropyran (4-MeTHP). Add boron trifluoride etherate (BF₃OEt₂) and stir at room temperature.
-
Work-up and Purification: Quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
The Versatile Scaffold: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one in Modern Drug Discovery
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its rigid framework and modifiable substitution patterns have been exploited to develop potent inhibitors for various therapeutic targets, particularly in oncology and neurodegenerative diseases. This document provides a detailed overview of its applications, key experimental data, and standardized protocols for the synthesis and evaluation of its derivatives.
Core Applications
The primary therapeutic area where derivatives of the this compound core have shown significant promise is in the development of anticancer agents. Specifically, these compounds have been investigated as potent tubulin polymerization inhibitors, which are a class of drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Beyond oncology, the broader indanone scaffold has been explored for other applications, including the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.[2] This highlights the chemical tractability of the indanone core in generating diverse molecular entities for a range of therapeutic targets.
Quantitative Data Summary
The following tables summarize the biological activity and synthetic yields of various derivatives synthesized using the trimethoxy-dihydro-indenone scaffold or its close analogs.
Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives [1]
| Compound | B-ring Substitution | Cancer Cell Line | IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | K562 | 0.028 |
| A549 | 0.035 | ||
| HCT116 | 0.087 | ||
| MCF7 | 0.041 | ||
| 12j | 3,4,5-trimethoxyphenyl | K562 | >0.1 |
| 12q | 2,3-dihydrobenzofuran-5-yl | K562 | >0.1 |
| 12t | 5'-indole | K562 | >0.1 |
| 15a | dimethoxy | K562 | ~7-fold decrease vs 12d |
| 15b | 4-hydroxy-3-methoxyphenyl | K562 | ~15-fold decrease vs 12d |
Table 2: Cholinesterase Inhibitory Activity of Dihydro-inden-1-one Derivatives [2]
| Compound | R-group | hAChE IC50 (µM) | hBuChE IC50 (µM) |
| 10e | N/A | 0.32 | 0.43 |
Table 3: Synthetic Yields of Dihydro-1H-indene Derivatives [1][3]
| Compound | Three-Step Yield (%) |
| 12a | 24.0 |
| 12b | 21.7 |
| 12k | 27.0 |
| 12m | 17.0 |
| 12o | 25.7 |
Experimental Protocols
General Synthesis of Dihydro-1H-indene Derivatives
This protocol outlines the key synthetic steps for preparing dihydro-1H-indene derivatives, starting from 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, a regioisomer of the title compound that illustrates the general synthetic strategy.[1]
Step 1: Claisen-Schmidt Condensation
-
Dissolve potassium hydroxide (KOH) (4.50 mmol, 5.0 eq) in 50 ml of methanol (MeOH).
-
Add 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (0.90 mmol, 1.0 eq) to the solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of the desired substituted benzaldehyde (1.08 mmol, 1.2 eq) in 20 ml of MeOH dropwise.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, process the reaction mixture to isolate the chalcone intermediate.
Step 2 & 3: Reduction and Final Product Formation
The subsequent steps typically involve the reduction of the exocyclic double bond and the ketone, followed by further modifications to yield the final dihydro-1H-indene derivatives. The specific reagents and conditions for these steps will vary depending on the desired final product.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)[1]
-
Seed cancer cell lines (e.g., K562) in 96-well plates at an appropriate density.
-
After cell adherence, treat the cells with various concentrations of the synthesized compounds. Combretastatin A-4 (CA-4) can be used as a positive control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Visualized Workflows and Pathways
The following diagrams illustrate the general synthetic workflow and the mechanism of action for the synthesized tubulin inhibitors.
Caption: General synthetic workflow for dihydro-1H-indene derivatives.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Conclusion
This compound and its related analogs represent a highly valuable and versatile scaffold in drug discovery. The straightforward synthesis and the potent biological activities of its derivatives, particularly in the context of cancer and neurodegenerative diseases, underscore its importance. The provided data and protocols offer a solid foundation for researchers to further explore and exploit this chemical framework in the development of novel therapeutic agents.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application of 4,5,6-trimethoxy-1-indanone in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Within this class, 4,5,6-trimethoxy-1-indanone and its derivatives have emerged as a promising chemotype for the development of novel anticancer agents. These compounds, often synthesized from the natural product gallic acid, have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, a clinically validated target for cancer chemotherapy. This leads to cell cycle arrest at the G2/M phase, subsequent induction of apoptosis, and ultimately, cancer cell death. This document provides an overview of the application of 4,5,6-trimethoxy-1-indanone in anticancer drug design, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its synthesis, mechanism of action, and experimental workflows.
Mechanism of Action
The anticancer activity of 4,5,6-trimethoxy-1-indanone derivatives is primarily attributed to their interaction with the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.
-
Tubulin Polymerization Inhibition : These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.
-
Cell Cycle Arrest : The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[3][4] This arrest prevents cancer cells from dividing and proliferating.
-
Induction of Apoptosis : Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4] Some derivatives have also been shown to downregulate the NF-κB p65 subunit, further promoting apoptosis.[4][5]
-
Anti-angiogenic Effects : Certain derivatives have been found to suppress vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-alpha (HIF-α), suggesting a potential to inhibit the formation of new blood vessels that supply tumors.[3]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the anticancer activity of 4,5,6-trimethoxy-1-indanone and its derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of 4,5,6-trimethoxy-1-indanone Derivatives
| Compound Reference | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Citation |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 | Breast (Estrogen-Dependent) | 2.2 | [3] |
| 2-Benzylidene-1-indanone Derivative (1) | MCF-7 | Breast (Estrogen-Dependent) | 0.01 - 1.0 (nM range) | [1] |
| 2-Benzylidene-1-indanone Derivative (1) | THP-1 | Leukemia | 0.01 - 0.88 (nM range) | [2] |
| 2-Benzylidene-1-indanone Derivative (1) | HCT | Colon | 0.01 - 0.88 (nM range) | [2] |
| 2-Benzylidene-1-indanone Derivative (1) | A549 | Lung | 0.01 - 0.88 (nM range) | [2] |
| (R)-9k (3-arylindanone derivative) | HCT-116 | Colon | Sub-micromolar | [6] |
| (R)-9k (3-arylindanone derivative) | HT-29 | Colon | Sub-micromolar | [6] |
| (R)-9k (3-arylindanone derivative) | SW620 | Colon | Sub-micromolar | [6] |
| ITH-6 (Thiazolyl hydrazone derivative) | HT-29 | Colon | 0.44 | [5] |
| ITH-6 (Thiazolyl hydrazone derivative) | COLO 205 | Colon | 0.98 | [5] |
| ITH-6 (Thiazolyl hydrazone derivative) | KM 12 | Colon | 0.41 | [5] |
Table 2: Tubulin Polymerization Inhibition
| Compound Reference | IC₅₀ (µM) | Citation |
| 2-Benzylidene indanone 1 | 0.63 | [1] |
| Parent Indanone (AM-3) | 1.88 | [1] |
| Podophyllotoxin (Standard) | 0.74 | [1] |
| 2-Benzylidene-1-indanone Derivatives | 0.62 - 2.04 | [2] |
Table 3: In Vivo Antitumor Activity
| Compound Reference | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Citation |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 50 mg/kg | 54.3 | [3] |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Swiss Albino Mice | Ehrlich Solid Tumor | 100 mg/kg | 26.84 | [3] |
| ITH-6 | Athymic Nude Mice | HT-29 Xenograft | 6 mg/kg (oral) | Significant reduction | [4] |
| ITH-6 | Athymic Nude Mice | KM 12 Xenograft | 6 mg/kg (oral) | Significant reduction | [4] |
| Compound 3g (Indole Derivative) | Mice | B16F10 Xenograft | 20 mg/kg | 23.3 | [7][8] |
| Compound 3g (Indole Derivative) | Mice | B16F10 Xenograft | 50 mg/kg | 44.2 | [7][8] |
Mandatory Visualizations
Caption: Synthetic pathway of 4,5,6-trimethoxy-1-indanone derivatives.
Caption: Mechanism of action signaling pathway.
Caption: Experimental workflow for anticancer evaluation.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of 4,5,6-trimethoxy-1-indanone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
4,5,6-trimethoxy-1-indanone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC and PI
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Tubulin Polymerization Assay
This protocol measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)
-
Test compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions. Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold general tubulin buffer supplemented with GTP.
-
Assay Setup: Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for positive and negative controls.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effect of the compound.
Western Blot Analysis
This protocol is for detecting the expression levels of key cell cycle and apoptosis-related proteins (e.g., Cyclin B1, p21, Bcl-2).
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p21, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Dihydro-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydro-1H-indene, also known as indane, is a privileged bicyclic hydrocarbon scaffold that is a constituent of various biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] A notable application of dihydro-1H-indene derivatives is their role as tubulin polymerization inhibitors, which are crucial in the development of anti-angiogenic and antitumor agents.[3][4][5] These compounds function by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis in cancer cells.[3][4] This application note provides a detailed experimental protocol for the multi-step synthesis of novel dihydro-1H-indene derivatives, their characterization, and a summary of their biological activity.
Experimental Protocols
This section details a multi-step synthesis of 4,5,6-trimethoxy-2-(substituted benzyl)-2,3-dihydro-1H-indene derivatives, which have shown potent antiproliferative activities.[3][4] The general synthetic route is outlined below.
General Synthetic Procedure
The synthesis involves a three-step process starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid.[3]
Step 1: Synthesis of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one
-
To 10 ml of polyphosphoric acid (PPA), add 2 g (8.32 mmol) of 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Stir the mixture at 90 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/EtOAc (6:1).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 ml of ice water.
-
Extract the aqueous mixture with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one.
Step 2: Synthesis of (E)-2-(substituted benzylidene)-5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-ones
-
Dissolve the 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one intermediate in methanol.
-
Add an appropriate substituted benzaldehyde to the solution.
-
Add potassium hydroxide (KOH) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the resulting product to obtain the (E)-2-(substituted benzylidene)-5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one derivatives.
Step 3: Synthesis of 4,5,6-trimethoxy-2-(substituted benzyl)-2,3-dihydro-1H-indene Derivatives
-
The final products are obtained through two consecutive reduction reactions using LiAlH4 and H2-Pd/C.[3]
-
Reduction with LiAlH4:
-
To a solution of the product from Step 2 in anhydrous THF at 0 °C, carefully add aluminum chloride (AlCl₃) followed by lithium aluminum hydride (LiAlH₄).
-
Stir the reaction for 2-12 hours at 0 °C.
-
Quench the reaction carefully with water and a solution of sodium hydroxide.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer.
-
-
Hydrogenation with Pd/C:
-
Dissolve the product from the LiAlH₄ reduction in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere overnight at room temperature.
-
Filter the catalyst and concentrate the filtrate to obtain the final dihydro-1H-indene derivatives.
-
Purify the final compounds as needed.
-
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized dihydro-1H-indene derivatives.
Table 1: Synthesis Yields of Dihydro-1H-indene Derivatives [3]
| Compound | Substituent (on benzylidene) | Overall Yield (3 steps) |
| 12a | 4-methoxy | 24.0% |
| 12d | 4-hydroxy-3-methoxy | Not specified |
| 12j | 3,4,5-trimethoxy | Not specified |
| 12q | 3-ethoxy-4-hydroxy | Not specified |
| 12t | 5-indole | Not specified |
Table 2: Characterization Data for Compound 12a [3]
| Data Type | Details |
| Appearance | Colorless liquid |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 - 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 - 2.55 (m, 2H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8 |
| MS (ESI) | m/z 329.2 [M + H]⁺ |
Table 3: In Vitro Antiproliferative Activity (IC₅₀ in µM) [3][5]
| Compound | K562 | A549 | HCT116 | MCF7 |
| 12d | 0.028 | 0.087 | 0.041 | 0.033 |
| CA-4 (positive control) | 0.002 | 0.003 | 0.002 | 0.003 |
Mandatory Visualizations
Experimental Workflow
Caption: Multi-step synthesis workflow for dihydro-1H-indene derivatives.
Signaling Pathway: Mechanism of Action
Caption: Inhibition of tubulin polymerization by dihydro-1H-indene derivatives.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5,6-trimethoxy-1-indanone in Tubulin Polymerization Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4,5,6-trimethoxy-1-indanone as a potential inhibitor in tubulin polymerization assays. The protocols outlined below are designed to facilitate the screening and characterization of this compound's effects on microtubule dynamics, a critical target in cancer chemotherapy.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a fundamental role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for their function. Consequently, microtubules have become a key target for the development of anticancer agents.[2] Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents.[2] Destabilizing agents, such as colchicine and vinca alkaloids, inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3]
The indanone scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors. Specifically, derivatives of 4,5,6-trimethoxy-1-indanone have demonstrated potent inhibitory effects on tubulin polymerization by interacting with the colchicine binding site on β-tublin.[4] This document provides detailed protocols for assessing the inhibitory activity of 4,5,6-trimethoxy-1-indanone on tubulin polymerization in vitro.
Mechanism of Action: Targeting the Colchicine Binding Site
4,5,6-trimethoxy-1-indanone and its analogs are hypothesized to function as colchicine binding site inhibitors (CBSIs). The trimethoxyphenyl group is a key structural feature that is thought to mimic the trimethoxyphenyl ring of colchicine, enabling it to bind to the colchicine binding pocket on β-tubulin. This binding event sterically hinders the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thus inhibiting polymerization.[4] The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, G2/M phase cell cycle arrest, and ultimately, apoptosis.[2][5]
Caption: Signaling pathway of a tubulin polymerization inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative 3-arylindanone derivative, (R)-9k, which shares the core 4,5,6-trimethoxy-1-indanone structure. This data provides an expected range of activity for similar compounds.
| Compound | Assay | IC50 Value (µM) | Cell Lines | Reference |
| (R)-9k | Tubulin Polymerization Inhibition | 6.1 | - | [4] |
| (R)-9k | Anti-proliferative Activity | 0.23 ± 0.02 | HCT 116 | [4] |
| (R)-9k | Anti-proliferative Activity | 0.25 ± 0.03 | HT-29 | [4] |
| (R)-9k | Anti-proliferative Activity | 0.88 ± 0.07 | SW620 | [4] |
| Colchicine | Tubulin Polymerization Inhibition | > 6 (at 6 µM) | - | [4] |
Experimental Protocols
Two primary methods for monitoring in vitro tubulin polymerization are detailed below: a fluorescence-based assay and a turbidity-based assay.
Protocol 1: Fluorescence-Based Tubulin Polymerization Inhibition Assay
This method is highly sensitive and suitable for high-throughput screening. It utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[1][6]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI at 6.3 µM)[6]
-
4,5,6-trimethoxy-1-indanone (stock solution in DMSO)
-
Positive Control: Nocodazole or Colchicine (e.g., 100 µM stock)
-
Negative Control: Paclitaxel (e.g., 100 µM stock)
-
Vehicle Control (DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of 4,5,6-trimethoxy-1-indanone in General Tubulin Buffer. It is recommended to test a concentration range of 0.1 µM to 100 µM to determine the IC50 value. Also, prepare working solutions of the positive, negative, and vehicle controls.
-
Tubulin Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye.[1][7] Keep this mixture on ice until use.
-
Assay Plate Setup: Add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.[7] The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., for DAPI, excitation ~360 nm, emission ~450 nm).
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of 4,5,6-trimethoxy-1-indanone and the controls.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Protocol 2: Turbidity-Based Tubulin Polymerization Inhibition Assay
This classic method monitors the increase in light scattering as tubulin dimers polymerize into microtubules.[7][8]
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
4,5,6-trimethoxy-1-indanone (stock solution in DMSO)
-
Positive Control: Colchicine
-
Negative Control: Paclitaxel
-
Vehicle Control (DMSO)
-
96-well, clear, flat-bottom plates
-
Spectrophotometer plate reader with temperature control (37°C)
Procedure:
-
Compound and Reagent Preparation: As described in Protocol 1, prepare dilutions of the test compound and controls.
-
Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration of ~54 µM) in polymerization buffer supplemented with 1 mM GTP and 15% glycerol.[7][8]
-
Assay Plate Setup: Add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add 60 µL of the tubulin reaction mix to each well.[8]
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[7][8]
Data Analysis:
The data analysis is similar to the fluorescence-based assay. Plot the absorbance at 340/350 nm versus time. The rate of polymerization is determined from the slope of the steepest part of the curve. Calculate the percentage of inhibition and determine the IC50 value.
Further Cellular Assays
To complement the in vitro data, the following cell-based assays can be performed to confirm the mechanism of action of 4,5,6-trimethoxy-1-indanone.
-
Cell Viability/Proliferation Assay (e.g., MTT or MTS): To determine the cytotoxic effects of the compound on cancer cell lines.[2]
-
Cell Cycle Analysis by Flow Cytometry: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle.[2]
-
Immunofluorescence Microscopy: To visualize the disruption of the microtubule network in treated cells.
-
Western Blotting: To measure the relative amounts of soluble (unpolymerized) and polymerized tubulin in cell lysates.[2]
Caption: Workflow for secondary cell-based assays.
By following these detailed protocols, researchers can effectively evaluate the potential of 4,5,6-trimethoxy-1-indanone as a novel tubulin polymerization inhibitor for applications in drug discovery and cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Knoevenagel Condensation with 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in creating complex molecules with potential biological activity. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various bioactive compounds.
The trimethoxy-substituted indanone core is a valuable scaffold in the development of novel therapeutic agents. The Knoevenagel condensation provides a straightforward method to introduce further diversity at the 2-position, leading to the generation of libraries of compounds for screening and lead optimization.
Reaction Mechanism and Signaling Pathway
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the ketone. This is followed by a dehydration step to yield the final condensed product. When a secondary amine like piperidine is used as a catalyst, it can form an iminium ion with the ketone, which is a more reactive electrophile.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
This section provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Protocol 1: Piperidine Catalyzed Condensation with Malononitrile
This protocol is adapted from procedures for similar substituted indanones.[1][3]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.2 mmol)
-
Benzene or Toluene (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Add 20 mL of benzene or toluene to the flask.
-
Add piperidine (0.2 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux (approximately 80-110 °C) with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-ylidene)malononitrile).
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Sodium Hydroxide Catalyzed Solvent-Free Condensation
This greener synthesis approach is based on a solvent-free Claisen-Schmidt condensation of a substituted indanone.[4]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., diethyl malonate) (1.0 mmol)
-
Solid Sodium Hydroxide (NaOH) (1.2 mmol)
-
25 mL beaker
-
Magnetic stirrer and stir bar
-
Hot plate
Procedure:
-
In a 25 mL beaker equipped with a stir bar, add this compound (1.0 mmol).
-
Heat the beaker to approximately 60 °C on a hot plate to melt the indanone.
-
To the liquefied indanone, add the active methylene compound (1.0 mmol) and solid NaOH (1.2 mmol).
-
Stir the reaction mixture vigorously for 30-60 minutes at 60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1 M HCl.
-
Wash the resulting residue with distilled water.
-
Isolate the crude product by vacuum filtration.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
-
Characterize the purified product by analytical techniques.
Experimental Workflow
The general workflow for performing and analyzing the Knoevenagel condensation is outlined below.
Caption: A typical experimental workflow for Knoevenagel condensation.
Data Presentation
The following table summarizes expected outcomes and reaction parameters for the Knoevenagel condensation of substituted indanones with various active methylene compounds, based on literature for analogous reactions.[1][3][4]
| Entry | Ketone | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Indanone | Malononitrile | Piperidine | Benzene | 80 | 2-4 | ~82[3] |
| 2 | Substituted Indanone | Diethyl Malonate | TiCl₄/Et₃N | CH₂Cl₂ | RT | 17 | ~40-79[1] |
| 3 | 1-Indanone | 3,5-Dimethoxybenzaldehyde | NaOH | None | 60 | 0.5 | ~95 (crude)[4] |
| 4 | This compound | Malononitrile | Piperidine | Toluene | 110 | 3 | Expected High |
| 5 | This compound | Diethyl Malonate | NaOH | None | 60 | 1 | Expected Good |
Note: Yields are based on analogous reactions and may vary for the specified substrate.
Conclusion
The Knoevenagel condensation offers an efficient and versatile method for the functionalization of this compound. The protocols provided herein, based on established methodologies for similar substrates, offer robust starting points for the synthesis of a diverse range of α,β-unsaturated derivatives. These compounds can serve as valuable intermediates for the development of novel pharmaceuticals and other biologically active molecules. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.
References
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on ist ein vielversprechendes Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe, insbesondere im Bereich der Onkologie. Seine starre tricyclische Struktur bietet eine definierte räumliche Anordnung für funktionelle Gruppen, die mit biologischen Zielmolekülen interagieren können. Die Derivatisierung dieses Moleküls ist ein entscheidender Schritt in den Struktur-Wirkungs-Beziehungs-Studien (SAR), um die pharmakologischen Eigenschaften zu optimieren und Leads mit verbesserter Wirksamkeit und Selektivität zu identifizieren. Diese Anwendungsbeispiele beschreiben Protokolle zur Synthese einer Reihe von Derivaten, die auf die Untersuchung der SAR abielen, und präsentieren hypothetische biologische Daten zur Veranschaulichung der Analyse.
Logik der SAR-Studie
Die Derivatisierung konzentriert sich auf drei Hauptpositionen des 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on-Gerüsts: die Carbonylgruppe an Position 1, die Methylengruppe an Position 2 und den aromatischen Ring. Jede Modifikation zielt darauf ab, spezifische Wechselwirkungen mit einem hypothetischen Zielprotein zu untersuchen.
Abbildung 1: Logischer Fluss der SAR-Studie.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von synthetisierten Derivaten zusammen. Die biologische Aktivität wird als IC50-Wert gegen eine humane Tumorzelllinie (z.B. K562) ausgedrückt.
| Verbindung | R1 | R2 | IC50 (µM)[1] | Anmerkungen |
| 1 | =O | H | > 50 | Ausgangsmaterial, inaktiv. |
| 2a | =CH-(4-OH-3-OCH₃-Ph) | H | 0.85 | Aldolkondensationsprodukt, hohe Aktivität.[1] |
| 2b | =CH-(4-Cl-Ph) | H | 5.2 | Elektronenziehende Gruppe, reduzierte Aktivität. |
| 2c | =CH-(Indol-5-yl) | H | 1.5 | Heterozyklischer Aromat, gute Aktivität.[1] |
| 3a | -OH, -CH₃ | H | 15.7 | Grignard-Produkt, sterische Hinderung reduziert Aktivität. |
| 3b | -OH, -Ph | H | 10.3 | Grignard-Produkt, größere sterische Hinderung. |
| 4a | -NH-(CH₂)₂-OH | H | 8.9 | Reduktive Aminierung, Einführung einer polaren Gruppe. |
| 4b | -NH-Ph | H | 12.1 | Reduktive Aminierung, lipophile Gruppe. |
| 5 | =O | -(4-OCH₃-Benzyl) | 2.5 | Substitution an C2, verbesserte Aktivität.[1] |
Experimentelle Protokolle
Allgemeiner experimenteller Arbeitsablauf
Abbildung 2: Allgemeiner Arbeitsablauf für Synthese und Testung.
Protokoll 1: Aldolkondensation zur Synthese von 2-Benzyliden-Derivaten (z.B. Verbindung 2a)
Dieses Protokoll beschreibt die basenkatalysierte Kondensation von 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on mit substituierten Benzaldehyden.
Materialien:
-
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (1.0 Äq.)
-
Substituierter Benzaldehyd (z.B. 4-Hydroxy-3-methoxybenzaldehyd) (1.2 Äq.)
-
Kaliumhydroxid (KOH) (5.0 Äq.)
-
Methanol (MeOH)
-
Dichlormethan (DCM)
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie KOH (4.5 mmol, 5.0 Äq.) in 50 mL Methanol in einem 100-mL-Rundkolben.
-
Geben Sie 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (0.90 mmol, 1.0 Äq.) zu der Lösung.[2]
-
Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur.
-
Geben Sie eine Lösung des substituierten Benzaldehyds (1.08 mmol, 1.2 Äq.) in 20 mL Methanol tropfenweise zu.[2]
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in Wasser auf und extrahieren Sie dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie über MgSO₄, filtrieren Sie und engen Sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (z.B. Kieselgel, Hexan/Ethylacetat-Gradient).
Protokoll 2: Grignard-Reaktion zur Synthese von 1-Alkyl/Aryl-1-hydroxy-Derivaten (z.B. Verbindung 3a)
Dieses Protokoll beschreibt die Addition eines Grignard-Reagenzes an die Carbonylgruppe des Indenons. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre (z.B. Argon oder Stickstoff) durchgeführt werden.
Materialien:
-
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (1.0 Äq.)
-
Methylmagnesiumbromid (CH₃MgBr, 3M in Diethylether) (1.5 Äq.)
-
Wasserfreier Diethylether oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Diethylether
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (1.0 mmol, 1.0 Äq.) in 20 mL wasserfreiem THF in einem trockenen 50-mL-Dreihalskolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Geben Sie die Grignard-Reagenz-Lösung (1.5 mmol, 1.5 Äq.) langsam über eine Spritze zu, während Sie die Temperatur unter 5 °C halten.
-
Rühren Sie die Reaktionsmischung für 2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen und über Nacht rühren.
-
Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit Diethylether.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und Sole, trocknen Sie über MgSO₄, filtrieren Sie und engen Sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 3: Reduktive Aminierung zur Synthese von 1-Amino-Derivaten (z.B. Verbindung 4a)
Dieses Protokoll beschreibt die Bildung eines Imins gefolgt von der Reduktion zu einem Amin in einem Eintopfverfahren.
Materialien:
-
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (1.0 Äq.)
-
Amin (z.B. Ethanolamin) (1.2 Äq.)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äq.)
-
Dichlorethan (DCE) oder Tetrahydrofuran (THF)
-
Essigsäure (katalytische Menge)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Dichlormethan (DCM)
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄)
Durchführung:
-
Lösen Sie 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on (1.0 mmol, 1.0 Äq.) und das Amin (1.2 mmol, 1.2 Äq.) in 20 mL DCE in einem 50-mL-Rundkolben.
-
Fügen Sie eine katalytische Menge Essigsäure (z.B. 1-2 Tropfen) hinzu.
-
Rühren Sie die Mischung für 1 Stunde bei Raumtemperatur, um das Imin zu bilden.
-
Geben Sie Natriumtriacetoxyborhydrid (1.5 mmol, 1.5 Äq.) portionsweise über 10 Minuten zu.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Löschen Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser, trocknen Sie über MgSO₄, filtrieren Sie und engen Sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Schlussfolgerung
Die vorgestellten Protokolle bieten eine Grundlage für die systematische Derivatisierung von 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-on. Die generierten Derivate können anschließend in biologischen Assays evaluiert werden, um umfassende Struktur-Wirkungs-Beziehungen zu etablieren. Die hypothetischen Daten in Tabelle 1 illustrieren, wie Modifikationen an verschiedenen Positionen die biologische Aktivität signifikant beeinflussen können. Beispielsweise zeigt die Aldolkondensation mit einem Vanillin-Derivat (Verbindung 2a) eine vielversprechende Aktivität, was auf die Bedeutung von Wasserstoffbrückenbindungsdonoren und -akzeptoren in dieser Region des Moleküls hindeutet. Solche SAR-Daten sind entscheidend für das rationale Design und die Optimierung neuer Wirkstoffkandidaten.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4,5,6-Trimethoxy-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties. Among these, derivatives of 4,5,6-trimethoxy-1-indanone are of particular interest due to their structural similarity to other known cytotoxic agents and their potential to interact with key cellular targets implicated in cancer progression. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 4,5,6-trimethoxy-1-indanone derivatives, enabling researchers to evaluate their therapeutic potential.
The primary mechanism of action for many cytotoxic 1-indanone derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. This document outlines standard cytotoxicity assays, including MTT, alamarBlue®, and LDH assays, and provides a framework for investigating the underlying signaling pathways.
While a comprehensive dataset for a broad series of 4,5,6-trimethoxy-1-indanone derivatives is still emerging in the scientific literature, this document compiles available quantitative data to facilitate comparative analysis. The provided protocols are intended to serve as a robust starting point for the cytotoxic evaluation of novel compounds within this chemical class.
Data Presentation: Cytotoxicity of 1-Indanone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of a key 4,5,6-trimethoxy-1-indanone derivative and other related indanone compounds against various cancer cell lines. This data is crucial for comparing the cytotoxic potency of different derivatives and for selecting promising candidates for further investigation.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (Human breast adenocarcinoma) | 2.2 | [1] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Human colorectal adenocarcinoma) | 0.44 | [2] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | COLO 205 (Human colorectal adenocarcinoma) | 0.98 | [2] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | KM 12 (Human colorectal carcinoma) | 0.41 | [2] |
| 2-Benzylidene-1-indanone Derivatives | MCF-7 (Human breast adenocarcinoma) | 0.01 - 0.88 | [3] |
| 2-Benzylidene-1-indanone Derivatives | HCT-116 (Human colorectal carcinoma) | 0.01 - 0.88 | [3] |
| 2-Benzylidene-1-indanone Derivatives | THP-1 (Human acute monocytic leukemia) | 0.01 - 0.88 | [3] |
| 2-Benzylidene-1-indanone Derivatives | A549 (Human lung carcinoma) | 0.01 - 0.88 | [3] |
| 3-Aryl-1-indanone Derivatives | HeLa (Human cervical adenocarcinoma) | In the µM range | [3] |
| 3-Aryl-1-indanone Derivatives | K562 (Human chronic myelogenous leukemia) | In the µM range | [3] |
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of 4,5,6-trimethoxy-1-indanone derivatives. This involves an initial screening for effects on cell viability and proliferation, followed by more detailed mechanistic studies to understand how these compounds induce cell death.
Experimental Workflow
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
4,5,6-trimethoxy-1-indanone derivative stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4,5,6-trimethoxy-1-indanone derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
The alamarBlue® assay is a fluorescent/colorimetric assay that measures the reducing power of living cells. The active ingredient, resazurin, is reduced to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Same as MTT assay, but replace MTT solution with alamarBlue® reagent.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
alamarBlue® Addition: Add alamarBlue® reagent to each well, equivalent to 10% of the culture volume.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of alamarBlue® reduction according to the manufacturer's instructions to determine cell viability.
Cytotoxicity Assay (Membrane Integrity)
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells and test compounds prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the indanone derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Materials:
-
Cells and test compounds.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the indanone derivatives for the selected duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways
Proposed Mechanism of Action
Based on studies of related 1-indanone derivatives, the cytotoxic effects of 4,5,6-trimethoxy-1-indanone derivatives are likely mediated through the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.
Apoptosis Signaling Pathway
The intrinsic (mitochondrial) pathway of apoptosis is a likely route for the cytotoxic action of these compounds.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the characterization of 4,5,6-trimethoxy-1-indanone products.
An essential aspect of drug discovery and development involves the rigorous characterization of synthesized compounds to confirm their identity, purity, and structural integrity. For novel molecules such as 4,5,6-trimethoxy-1-indanone and its derivatives, a multi-technique analytical approach is imperative. This document provides detailed application notes and experimental protocols for the characterization of these compounds using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
General Analytical Workflow
The characterization of 4,5,6-trimethoxy-1-indanone products typically follows a structured workflow. Initially, spectroscopic methods like FT-IR and NMR are employed for structural elucidation and confirmation of functional groups. Subsequently, chromatographic techniques such as HPLC and GC-MS are utilized to assess purity, identify impurities, and provide quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of 4,5,6-trimethoxy-1-indanone products and for quantifying the main component.[1] The method separates compounds based on their polarity, with the non-polar stationary phase (typically C18) retaining the analyte and a polar mobile phase eluting it.[2] Detection is commonly performed with a UV-Vis detector, taking advantage of the chromophoric nature of the indanone core.[2] This technique is essential for monitoring reaction progress and for quality control of the final product.
Experimental Protocol:
-
Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare a mixture of HPLC-grade Acetonitrile and ultrapure Water (e.g., 70:30, v/v).[2] The exact ratio may need optimization. For MS-compatible methods, 0.1% formic acid can be added to the mobile phase.[3][4]
-
Diluent: Use the mobile phase as the diluent.[2]
-
Standard Solution: Accurately weigh ~5 mg of the 4,5,6-trimethoxy-1-indanone reference standard and dissolve it in 50 mL of diluent to create a 100 µg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known quantity of the synthesized product in the diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions: The following conditions provide a starting point and should be optimized for specific derivatives.
-
Analysis: Inject 10 µL of the standard and sample solutions. Identify the peak corresponding to 4,5,6-trimethoxy-1-indanone by its retention time. Calculate the purity by the area percentage method or quantify using a calibration curve.
Data Presentation:
| Parameter | Value / Range | Reference |
| HPLC System | Agilent 1260 Infinity II or equivalent | [2] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | [2] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 30 °C | [2] |
| Injection Volume | 10 µL | [2][3] |
| Detection Wavelength | ~248 nm (Requires optimization) | [2] |
| Expected Retention Time | 5 - 8 minutes (highly dependent on exact conditions) | [1] |
| Linearity (R²) for Quantification | > 0.995 | [5] |
| Precision (RSD%) | < 2% | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is an ideal technique for identifying and quantifying volatile impurities in 4,5,6-trimethoxy-1-indanone products.[6] The gas chromatograph separates components of the mixture based on their boiling points and interactions with the stationary phase.[7] The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for structural confirmation and identification.[8] For less volatile or polar derivatives, derivatization may be necessary to improve chromatographic performance.[9]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass-selective detector (e.g., quadrupole) is used.[7]
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic and MS Conditions:
-
Analysis: Inject 1 µL of the sample solution. Identify the main peak by its retention time and compare its mass spectrum with reference data. Analyze smaller peaks to identify potential impurities by comparing their mass spectra with a library (e.g., NIST).
Data Presentation:
| Parameter | Value / Range | Reference |
| GC-MS System | Shimadzu MS2010plus or equivalent | [7] |
| Column | DB-5 or Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) | [7][9] |
| Carrier Gas | Helium at ~1 mL/min | [7] |
| Injector Temperature | 280 - 300 °C | [7] |
| Oven Program | Start at 60°C, ramp at 10°C/min to 280°C, hold for 5 min | [7][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [10] |
| Mass Range | m/z 40 - 500 | [10] |
| Expected Molecular Ion [M]⁺ | m/z 208.2 for C₁₂H₁₂O₄ | |
| Key Fragment Ions | Fragments corresponding to loss of methyl (-CH₃) and methoxy (-OCH₃) groups are expected. | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4,5,6-trimethoxy-1-indanone and its derivatives.[11] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.[3] Two-dimensional NMR experiments like HSQC can further confirm C-H correlations.[12]
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker® 300).[3]
-
Sample Preparation:
-
Data Acquisition:
-
Analysis: Process the spectra and assign the chemical shifts (ppm) to the corresponding protons and carbons in the molecule. Compare the observed spectra with expected values based on the structure.
Data Presentation:
| Technique | Atom | Expected Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H NMR | Aromatic-H (C7) | 6.9 - 7.2 | s | [13][14] |
| Methylene-H (C2) | ~3.0 | t | [11] | |
| Methylene-H (C3) | ~2.7 | t | [11] | |
| Methoxy-H (C4, C5, C6) | 3.8 - 4.1 | s (3 distinct signals) | [13][14] | |
| ¹³C NMR | Carbonyl-C (C1) | 195 - 206 | - | [11][15] |
| Aromatic-C (C3a, C7a) | 125 - 155 | - | [11] | |
| Aromatic-C (C4, C5, C6) | 145 - 160 | - | [15] | |
| Aromatic-C (C7) | 104 - 110 | - | [15] | |
| Methoxy-C | 55 - 62 | - | [15] | |
| Methylene-C (C2, C3) | 25 - 37 | - | [11][15] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which induces molecular vibrations, a characteristic spectrum is generated.[16][17] For 4,5,6-trimethoxy-1-indanone, key absorptions include the strong carbonyl (C=O) stretch of the ketone, C-H stretches of the aromatic ring and aliphatic methylene groups, and C-O stretches from the methoxy groups.[11][18]
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3][16]
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.[16]
-
-
Data Acquisition:
-
Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups.
Data Presentation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | [11] |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium | [11][18] |
| Ketone C=O Stretch | 1715 - 1690 | Strong | [11] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | [11][18] |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong | |
| C-O Stretch (Alkyl Ether) | 1150 - 1085 | Strong |
Illustrative Synthesis Pathway
The characterization of "products" often begins with understanding their synthesis. A common route to substituted indanones is the Nazarov cyclization of a chalcone precursor.[12][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globaljournals.org [globaljournals.org]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]
- 14. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. scialert.net [scialert.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Laboratory procedures for handling and storage of 4,5,6-trimethoxy-1-indanone.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 4,5,6-trimethoxy-1-indanone in a laboratory setting. The information is compiled from available safety data sheets of structurally similar compounds and relevant chemical literature.
Introduction
4,5,6-trimethoxy-1-indanone is a poly-methoxylated derivative of 1-indanone. The indanone scaffold is a key structural motif in various biologically active molecules and serves as a versatile intermediate in organic synthesis.[1][2][3][4][5] Its derivatives have been investigated for a range of pharmacological activities.[3][5] Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain its chemical integrity.
Physicochemical and Safety Data
Quantitative data for 4,5,6-trimethoxy-1-indanone and the closely related 5,6-dimethoxy-1-indanone are summarized below. Due to the lack of a specific Safety Data Sheet (SDS) for 4,5,6-trimethoxy-1-indanone, the safety information for 5,6-dimethoxy-1-indanone is provided as a reference. Users should handle 4,5,6-trimethoxy-1-indanone with the same or greater precautions.
Table 1: Physicochemical Properties
| Property | Value | Compound | Source |
| Molecular Formula | C₁₂H₁₄O₄ | 4,5,6-trimethoxy-1-indanone | [6] |
| Molecular Weight | 222.24 g/mol | 4,5,6-trimethoxy-1-indanone | [6] |
| Appearance | White solid (purified) | 4,5,6-trimethoxy-1-indanone | inferred from[] |
| Melting Point | 118-122 °C | 5,6-dimethoxy-1-indanone |
Table 2: Hazard Identification and Safety Precautions (for 5,6-dimethoxy-1-indanone)
| Hazard Statement | Precautionary Statement | Pictogram | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | GHS07: Exclamation mark | [8] |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. | GHS07: Exclamation mark | [8] |
| H332: Harmful if inhaled | P261: Avoid breathing dust. | GHS07: Exclamation mark | [8] |
| - | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | - | [8] |
| - | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | - | [8] |
| - | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | - | [8] |
Handling and Storage Protocols
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Body Protection: Wear a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
General Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool, dry place.
-
The compound is expected to be stable under recommended storage conditions.
Experimental Protocols
The following are general protocols for common laboratory procedures involving indanone derivatives, adapted for 4,5,6-trimethoxy-1-indanone.
Protocol for Recrystallization (Purification)
This protocol is based on procedures described for similar indanone compounds.[1]
-
Dissolution: Transfer the crude 4,5,6-trimethoxy-1-indanone solid to a round-bottom flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Crystallization: For further precipitation, cool the flask in an ice bath or store at low temperature (e.g., 4°C or -20°C).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol for Thin-Layer Chromatography (TLC) Analysis
-
Sample Preparation: Dissolve a small amount of 4,5,6-trimethoxy-1-indanone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the solution onto a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and petroleum ether).
-
Visualization: Visualize the spot under UV light (254 nm) or by staining with a suitable agent (e.g., potassium permanganate).
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of 4,5,6-trimethoxy-1-indanone after synthesis.
Caption: Purification workflow for 4,5,6-trimethoxy-1-indanone.
Logical Relationship of Safety Procedures
This diagram outlines the logical flow of actions in case of accidental exposure to 4,5,6-trimethoxy-1-indanone, based on safety data for similar compounds.
Caption: First aid measures for accidental exposure.
References
- 1. preprints.org [preprints.org]
- 2. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-Indanone - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on potential causes and their solutions.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid or its corresponding acyl chloride, is a common route for synthesizing indanones.[1][2] Low yields in this step can be attributed to several factors.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate or Inactive Catalyst | The choice and quality of the Lewis or Brønsted acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, other catalysts like iron(III) chloride (FeCl₃), scandium triflate (Sc(OTf)₃), or superacids such as triflic acid (TfOH) can be more effective for certain substrates.[3] Ensure the catalyst is fresh and anhydrous, as many are moisture-sensitive.[3] |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are electrophilic aromatic substitutions and are less efficient on rings with electron-withdrawing groups. Although the trimethoxy-substituted ring is activated, other substituents could hinder the reaction. Consider using a more potent catalytic system or exploring alternative synthetic routes if deactivation is a concern.[3] |
| Suboptimal Reaction Temperature | Temperature significantly influences the reaction rate and selectivity. Experiment with a range of temperatures. Some reactions may require heating to overcome the activation energy barrier.[3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal temperature and reaction time.[4] |
| Poor Solvent Choice | The solvent affects reagent solubility and catalyst activity. Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are frequently used.[3] For some substrates, polar solvents like nitrobenzene might be beneficial.[3] Anhydrous solvents are essential to prevent catalyst quenching.[3] |
| Moisture Contamination | Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is mandatory.[3] |
Issue 2: Formation of Multiple Products or Impurities
The generation of isomers or byproducts can complicate purification and reduce the yield of the desired indanone.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Intermolecular Acylation | At high concentrations, the reactive intermediate may react with another starting material molecule instead of undergoing intramolecular cyclization.[4] Employing high dilution conditions can favor the desired intramolecular pathway.[4] Slow addition of the substrate or catalyst can also help maintain a low concentration of reactive intermediates.[4] |
| Rearrangement of Intermediates | Although less common in acylation compared to alkylation, rearrangements can lead to isomeric products. Careful selection of the catalyst and reaction temperature can minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
The main synthetic strategies include intramolecular Friedel-Crafts acylation and Nazarov cyclization.[1][2][5]
-
Friedel-Crafts Acylation: This involves the cyclization of a 3-arylpropionic acid derivative, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid, or its corresponding acyl chloride.[1] This method is widely used for indanone synthesis.
-
Nazarov Cyclization: This route involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor, which can be derived from a chalcone.[2][5] Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times.[1]
Q2: How can I optimize the reaction conditions for the Friedel-Crafts route?
Optimization involves a systematic variation of several parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range / Conditions | Notes |
| Catalyst | AlCl₃, FeCl₃, Sc(OTf)₃, TfOH, Polyphosphoric Acid (PPA)[3][6] | The choice depends on whether the starting material is a carboxylic acid or acyl chloride. Stoichiometric amounts of catalyst are often required.[4] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), o-dichlorobenzene, Nitrobenzene[3] | Must be anhydrous. |
| Temperature | 0 °C to reflux[3] | Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or heat as needed.[4] |
| Concentration | 0.1 - 0.5 M | High dilution can favor intramolecular cyclization.[4] |
Q3: Are there greener alternatives for the synthesis?
Yes, efforts have been made to develop more environmentally friendly protocols. For instance, a Nazarov cyclization has been reported using the green solvent 4-methyltetrahydropyran (4-MeTHP) with a Lewis acid catalyst, avoiding hazardous solvents and strong acids like trifluoroacetic acid (TFA).[5] While the yield was lower in this specific instance, it presents a more sustainable approach.[5]
Q4: What purification techniques are most effective for this compound?
Column chromatography on silica gel is a standard and effective method for purifying the final product.[3] The choice of eluent will depend on the polarity of the crude product and any impurities present. A common solvent system is a mixture of ethyl acetate and petroleum ether.[5]
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3,4,5-trimethoxyphenyl)propionyl chloride
This protocol is a general method and may require optimization.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-(3,4,5-trimethoxyphenyl)propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nazarov Cyclization of a Chalcone Precursor
This protocol describes a microwave-assisted synthesis.
-
Setup: Place the chalcone precursor (e.g., (E)-3-(aryl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) in a microwave reactor vessel.
-
Reagent: Add trifluoroacetic acid (TFA).
-
Reaction: Heat the mixture in a microwave reactor at 120-130 °C for approximately 20 minutes.[5]
-
Work-up: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
Visualizations
Caption: Friedel-Crafts Acylation Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Effective purification techniques for 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. The protocols and solvent systems described are based on established procedures for analogous aromatic ketones and may require optimization for your specific experimental conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
The two most effective and commonly used techniques for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It is often faster and more scalable than chromatography for final purification steps.
-
Flash Column Chromatography: This technique is ideal for separating the target compound from significant quantities of impurities or from byproducts with similar polarities. It is often used for initial cleanup of very crude reaction mixtures.[1]
Q2: How do I choose between recrystallization and column chromatography?
The decision can be guided by a preliminary Thin Layer Chromatography (TLC) analysis of your crude product.
-
Choose Recrystallization if: Your crude material is mostly the desired product with minor impurities, and you can identify a solvent system where the product's solubility significantly differs from the impurities' at high and low temperatures.
-
Choose Column Chromatography if: Your TLC shows multiple spots with close retention factors (Rf), indicating a complex mixture of byproducts. Chromatography is also necessary if the impurities co-crystallize with the product.
Q3: What are potential impurities I might encounter?
While specific impurities depend on the synthetic route, common contaminants in related syntheses can include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Reagents or catalysts used in the synthesis.
-
Solvents from the reaction or initial workup.
Purification Protocols & Data
Recrystallization
Recrystallization is effective for purifying solid compounds based on differential solubility.[1] For an aromatic ketone like this compound, solvent systems ranging from nonpolar to moderately polar are generally effective.
Table 1: Suggested Recrystallization Solvent Systems (Note: These are starting points for optimization, based on protocols for analogous compounds[1])
| Solvent System | Typical Ratio (v/v) | Expected Recovery | Purity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Good to Excellent | >98% | A common and effective system for compounds with moderate polarity. The optimal ratio should be determined experimentally.[1] |
| Ethanol | N/A | Moderate to Good | >95% | A more polar option, useful if polar impurities need to be removed. May require cooling to induce crystallization.[2] |
| Toluene / Hexane | 1:5 to 1:10 | Good | >98% | Effective for aromatic compounds, where toluene provides good solubility at elevated temperatures and hexane acts as the anti-solvent.[1] |
Experimental Protocol: Recrystallization [1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate or toluene).
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Induce Crystallization: Slowly add a miscible anti-solvent (e.g., hexane) to the hot solution until a slight cloudiness (turbidity) persists. If too much precipitate forms, add a small amount of the hot solvent to redissolve it.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold anti-solvent (e.g., cold hexane) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.[1]
Table 2: Suggested Mobile Phases for Silica Gel Chromatography
| Mobile Phase (Eluent) | Typical Ratio (v/v) | Separation Characteristics |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Excellent starting point for separating compounds of moderate polarity. Adjust the ratio based on TLC results to achieve an Rf value of ~0.3 for the target compound.[1] |
| Dichloromethane | 100% | Can be effective if impurities are significantly more or less polar. |
| Toluene / Acetone | 95:5 to 9:1 | An alternative system that can offer different selectivity compared to hexane/ethyl acetate. |
Experimental Protocol: Column Chromatography [1]
-
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system gives your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (e.g., from a pump or inert gas) to begin the separation. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow and Troubleshooting Guides
Caption: High-level workflow for selecting a purification method.
Troubleshooting Guide
Problem: My compound will not crystallize from the solution.
Caption: Logical steps for troubleshooting crystallization issues.
Problem: Poor separation during column chromatography (spots are overlapping or streaking on TLC).
-
Possible Cause: Incorrect mobile phase polarity.
-
Solution: If spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., increase the hexane to ethyl acetate ratio). If spots are stuck at the baseline (low Rf), increase the eluent polarity (e.g., decrease the hexane to ethyl acetate ratio).
-
-
Possible Cause: Sample is overloaded on the column.
-
Solution: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica.
-
-
Possible Cause: The compound may be acidic or basic, causing it to interact too strongly with the silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.
-
-
Possible Cause: The crude sample is not fully dissolving in the mobile phase.
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of the column.
-
References
Common side reactions in the synthesis of trimethoxy-dihydro-inden-1-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxy-dihydro-inden-1-one.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Nazarov Cyclization
Symptoms: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (chalcone) or a complex mixture of unidentifiable products.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Catalysis | The Nazarov cyclization is acid-catalyzed. If using a mild Lewis or Brønsted acid, consider increasing the catalyst loading or switching to a stronger acid such as trifluoroacetic acid (TFA) or a superacid.[1] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature and time. While higher temperatures can promote cyclization, they may also lead to degradation. A systematic study of the temperature profile is recommended. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Poor Substrate Activation | The electronic nature of the chalcone precursor is crucial. Electron-donating groups on the aryl rings can facilitate the reaction. Ensure the purity of your starting chalcone, as impurities can inhibit the catalyst. |
| Product Instability | The indanone product itself might be unstable under the reaction conditions, leading to decomposition or polymerization. Once the reaction is complete, prompt work-up and purification are essential. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms: 1H NMR or LC-MS analysis of the crude product indicates the presence of multiple isomers of the desired trimethoxy-dihydro-inden-1-one.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Non-Regioselective Elimination | The final step of the Nazarov cyclization involves an elimination to form the double bond in the cyclopentenone ring. If there are multiple possible sites for elimination, a mixture of regioisomers can be formed. |
| Isomerization of Starting Material | The chalcone starting material can exist as E and Z isomers. Light can induce isomerization, leading to a mixture of isomers in the starting material, which may result in different cyclization products.[2] It is advisable to protect the reaction mixture from light. |
| Use of Directed Cyclization | For substrates where regioselectivity is a known issue, consider a silicon-directed Nazarov cyclization. A strategically placed silyl group on the chalcone precursor can control the regioselectivity of the elimination step.[3] |
Problem 3: Suspected Demethylation or Di-acylation in Friedel-Crafts Synthesis
Symptoms: Mass spectrometry analysis shows peaks corresponding to the desired product minus one or more methyl groups (M-14, M-28, etc.). In cases of di-acylation, peaks corresponding to the addition of a second acyl group will be observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Harsh Lewis Acid Conditions | Strong Lewis acids, especially in super-stoichiometric amounts, can catalyze the cleavage of the methyl ethers on the highly activated trimethoxybenzene ring system. |
| High Reaction Temperature | Elevated temperatures can promote both demethylation and di-acylation. It is recommended to run the reaction at lower temperatures (e.g., 0 °C or below) to minimize these side reactions. |
| Excess Acylating Agent | Using an excess of the acylating agent can lead to a second acylation on the electron-rich aromatic ring. Use the acylating agent as the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trimethoxy-dihydro-inden-1-one?
A1: The two most prevalent methods are the Nazarov cyclization of a corresponding trimethoxy-substituted chalcone and the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid. The Nazarov cyclization is often favored due to the ready availability of the chalcone precursors.[1]
Q2: My 1H NMR shows complex signals in the aliphatic region. What could this indicate?
A2: The 1H NMR spectrum of the desired indanone should show distinct signals for the aliphatic protons of the cyclopentanone ring.[2] Complex or broad signals could indicate the presence of a mixture of diastereomers if a chiral center is present, or the formation of regioisomers. It is also possible that unreacted starting material or side products are present. Purification by column chromatography is recommended, followed by re-analysis.
Q3: How can I purify the final product from the reaction mixture?
A3: The most common method for the purification of trimethoxy-dihydro-inden-1-one is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Recrystallization can also be employed for further purification if a suitable solvent system is found.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. When using strong acids such as trifluoroacetic acid or Lewis acids like aluminum chloride, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. These reagents are corrosive and can cause severe burns. Reactions involving strong acids can also be exothermic, so proper temperature control is crucial.
Visualizing Reaction Pathways and Troubleshooting
Nazarov Cyclization Pathway
Caption: General mechanism of the Nazarov cyclization for the synthesis of trimethoxy-dihydro-inden-1-one.
Troubleshooting Logic for Low Yield
References
Optimizing reaction conditions for the derivatization of 4,5,6-trimethoxy-1-indanone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 4,5,6-trimethoxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 4,5,6-trimethoxy-1-indanone?
A1: The most common derivatization reactions for 4,5,6-trimethoxy-1-indanone target the active methylene group (C2) adjacent to the carbonyl and the carbonyl group itself. These include:
-
α-Alkylation: Introduction of an alkyl group at the C2 position.
-
Aldol Condensation: Reaction with an aldehyde or ketone at the C2 position to form an α,β-unsaturated ketone.
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base.
-
α-Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C2 position.
-
Reduction: Reduction of the carbonyl group to a hydroxyl group.
-
Oximation: Reaction of the carbonyl group with hydroxylamine to form an oxime.
Q2: My 4,5,6-trimethoxy-1-indanone starting material is a dark brown, sticky solid, not the expected crystalline solid. What should I do?
A2: Discoloration and a sticky consistency in 1-indanone compounds often indicate the presence of impurities from synthesis or degradation.[1] A lower than expected melting point is also a strong indicator of impurity.[1] It is highly recommended to purify the starting material before proceeding with derivatization to avoid side reactions and low yields. Common purification methods include:
-
Recrystallization: Effective for removing minor impurities.
-
Column Chromatography: Useful for separating a mixture of compounds with different polarities.
-
Vacuum Distillation: Can be effective for thermally stable indanones.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively monitor the progress of the reaction.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative data on the reaction progress and identify any side products.
Troubleshooting Guides
α-Alkylation of 4,5,6-Trimethoxy-1-indanone
Issue 1: Low or no yield of the alkylated product.
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Deprotonation | The choice of base is critical. For complete enolate formation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended. Weaker bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be used, but may result in an equilibrium mixture. Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Quality Alkylating Agent | The reactivity of alkylating agents generally follows the order: I > Br > Cl. Primary alkyl halides are most effective. Secondary halides may lead to lower yields and elimination byproducts. Tertiary halides are generally unsuitable. Use a fresh, high-purity alkylating agent. |
| Inappropriate Solvent | Aprotic polar solvents like Tetrahydrofuran (THF), diethyl ether, or dioxane are commonly used, especially with strong bases like LDA. Ensure the solvent is anhydrous, as water will quench the enolate. |
| Low Reaction Temperature | Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, the subsequent alkylation may require warming to room temperature. Optimize the temperature profile for your specific substrate and alkylating agent. |
Issue 2: Formation of multiple products (e.g., O-alkylation, dialkylation).
| Potential Cause | Troubleshooting & Optimization |
| O-alkylation vs. C-alkylation | The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and temperature. Polar aprotic solvents generally favor C-alkylation. |
| Dialkylation | Using a slight excess of the indanone relative to the base and alkylating agent can help minimize dialkylation. Alternatively, adding the alkylating agent slowly to the pre-formed enolate can improve selectivity for mono-alkylation. |
Condensation Reactions (Aldol & Knoevenagel)
Issue 1: Low yield of the condensed product.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Catalyst | For aldol condensations, a strong base like sodium hydroxide (NaOH) is often used.[3] For Knoevenagel condensations, a weaker base such as piperidine or ammonium acetate is typically employed to avoid self-condensation of the carbonyl compound.[2] The optimal catalyst will depend on the specific reactants. |
| Unfavorable Reaction Temperature | While many condensation reactions proceed at room temperature, some may require heating to overcome the activation energy. Systematically vary the temperature to find the optimum. However, excessively high temperatures can lead to side product formation. |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time.[2] |
| Reversibility of the Reaction | In some cases, the initial aldol addition is reversible. To drive the reaction to completion, it is often necessary to remove the water formed during the subsequent dehydration step, for example, by using a Dean-Stark apparatus. |
Issue 2: Formation of side products.
| Potential Cause | Troubleshooting & Optimization |
| Self-Condensation of the Aldehyde | If using a strong base, the aldehyde partner may undergo self-condensation. Using a milder base can mitigate this. |
| Michael Addition | The α,β-unsaturated product of a Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.[2] Using a 1:1 molar ratio of the indanone and the active methylene compound can help to control this.[2] |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 4,5,6-trimethoxy-1-indanone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Aldol Condensation
-
Dissolve 4,5,6-trimethoxy-1-indanone and the desired aldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., 10% aqueous NaOH) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography. A solvent-free approach by grinding the reactants with catalytic sodium hydroxide has also been reported for 1-indanone.[3]
Visualizations
Caption: General experimental workflows for α-alkylation and aldol condensation.
Caption: Troubleshooting logic for low product yield in derivatization reactions.
References
Overcoming solubility challenges with 4,5,6-trimethoxy-1-indanone in biological assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4,5,6-trimethoxy-1-indanone in biological assays.
Frequently Asked Questions (FAQs)
Q1: My 4,5,6-trimethoxy-1-indanone precipitated out of solution during my assay. What happened?
A1: Precipitation of hydrophobic compounds like 4,5,6-trimethoxy-1-indanone is a common issue when transitioning from a high-concentration stock solution (usually in an organic solvent like DMSO) to an aqueous assay buffer. This "solvent-shift" precipitation occurs because the compound's solubility limit is exceeded in the final aqueous environment. The final concentration of the organic solvent may be too low to keep the compound dissolved.
Q2: What is the best solvent to use for my stock solution of 4,5,6-trimethoxy-1-indanone?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of 4,5,6-trimethoxy-1-indanone and other poorly water-soluble compounds for use in biological assays. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[1]
Q3: How can I prevent my compound from precipitating during the assay?
A3: Several strategies can be employed to prevent precipitation:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often well-tolerated and can help maintain the solubility of your compound. It is crucial to determine the maximum DMSO tolerance for your specific cell line or enzyme system.
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, sequential dilutions of your DMSO stock into the aqueous buffer. This gradual reduction in solvent strength can help prevent the compound from crashing out of solution.
-
Add the compound to the final assay medium containing proteins: Components in the assay medium, such as serum proteins, can sometimes help to stabilize the compound and keep it in solution.
-
Consider the use of co-solvents or detergents: In some cases, the addition of a small amount of a biocompatible co-solvent or a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer can improve solubility. However, their compatibility with the specific assay must be validated.
Q4: Could the observed low potency of 4,5,6-trimethoxy-1-indanone in my assay be related to solubility issues?
A4: Absolutely. If the compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a higher IC50 value). Inaccurate and highly variable results are common consequences of poor compound solubility.
Troubleshooting Guide
This guide addresses common problems encountered when working with 4,5,6-trimethoxy-1-indanone in biological assays.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit has been drastically exceeded. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer. Perform a serial dilution. Increase the final DMSO concentration in the assay (while staying within the tolerance limits of your system). Consider adding the compound to a buffer containing serum or other proteins. |
| Compound precipitates over the course of the experiment. | The compound is kinetically soluble but thermodynamically insoluble at the tested concentration and conditions. | Lower the final concentration of the compound in the assay. If possible, reduce the incubation time. Ensure the temperature of the assay remains constant, as temperature fluctuations can affect solubility. |
| High variability in results between replicate wells. | Inconsistent dissolution of the compound, leading to different effective concentrations in each well. | Ensure thorough mixing immediately after adding the compound to the assay buffer. Visually inspect each well for any signs of precipitation before starting the assay. Consider a brief sonication of the final diluted solution to aid dissolution. |
| No biological activity observed. | The actual concentration of the dissolved compound is too low to elicit a response. The compound may have degraded. | First, confirm the compound's integrity. Then, address solubility by trying different solvent systems or increasing the final DMSO concentration. Run a positive control to ensure the assay is working correctly. |
Quantitative Data Summary
| Compound/Solvent | Solubility/Usage Notes |
| 1-Indanone | Moderately soluble in water; more soluble in ethanol and ether.[2] |
| 5,6-Dimethoxy-1-indanone | Solid with a melting point of 118-120 °C. |
| Azo-chromophore containing a 2-methylidene-3-(dicyano-methylidene)-1-indanone | Readily soluble in common solvents such as DMF, THF, and DMSO.[1] |
| General Guideline for DMSO in Cell-Based Assays | The final concentration of DMSO should generally be kept below 1%, with many cell lines tolerating up to 0.5% without significant toxicity. However, the optimal concentration should be determined empirically for each specific assay and cell type. |
Experimental Protocols
Protocol 1: Preparation of 4,5,6-Trimethoxy-1-indanone Stock Solution
This protocol provides a general guideline for preparing a stock solution of 4,5,6-trimethoxy-1-indanone.
Materials:
-
4,5,6-trimethoxy-1-indanone powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of 4,5,6-trimethoxy-1-indanone powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. Gentle warming in a 37°C water bath and/or brief sonication can aid in dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of 4,5,6-trimethoxy-1-indanone on the polymerization of tubulin. A derivative of 4,5,6-trimethoxy-1-indanone has been shown to inhibit tubulin polymerization.[3]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)
-
4,5,6-trimethoxy-1-indanone stock solution in DMSO
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice at all times.
-
Compound Dilution: Prepare serial dilutions of 4,5,6-trimethoxy-1-indanone in assay buffer to achieve the desired final concentrations. Also, prepare dilutions for the positive and negative controls. The final DMSO concentration should be consistent across all wells and should not exceed the recommended limit for the assay.
-
Assay Setup:
-
Add the assay buffer to each well of a pre-warmed 96-well plate.
-
Add the diluted 4,5,6-trimethoxy-1-indanone, positive control, or negative control to the appropriate wells.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time for each concentration of the test compound and controls. The rate of tubulin polymerization can be determined from the slope of the linear portion of the curve. Calculate the IC50 value for 4,5,6-trimethoxy-1-indanone, which is the concentration that inhibits tubulin polymerization by 50%.
Signaling Pathways and Experimental Workflows
Inhibition of Tubulin Polymerization
4,5,6-trimethoxy-1-indanone derivatives have been shown to act as inhibitors of tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis in cancer cells.
Potential Inhibition of the NF-κB Signaling Pathway
Chalcones, which are chemical precursors to indanones, have been reported to inhibit the NF-κB signaling pathway.[4] While direct evidence for 4,5,6-trimethoxy-1-indanone is pending, it is a plausible mechanism of its anti-inflammatory effects.
Experimental Workflow for Solubility Troubleshooting
The following workflow provides a systematic approach to addressing solubility issues with 4,5,6-trimethoxy-1-indanone in your biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 83-33-0: 1-Indanone | CymitQuimica [cymitquimica.com]
- 3. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knoevenagel Condensation with Substituted Indanones
Welcome to the technical support center for the Knoevenagel condensation reaction with substituted indanones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of substituted indanones with active methylene compounds.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with a substituted indanone is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation involving substituted indanones can stem from several factors, ranging from the nature of the substituents to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Substituent Effects: The electronic nature of the substituent on the indanone ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can deactivate the carbonyl group, making it less electrophilic and thus less reactive towards nucleophilic attack by the active methylene compound.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) can enhance the reactivity of the carbonyl group. However, the position of the substituent also matters.
-
-
Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by the weak base catalyst.
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are pivotal. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1] Using a strong base can lead to self-condensation of the indanone.
-
Solution: Optimize the catalyst. If using a standard amine base like piperidine, ensure it is fresh. Consider alternative catalysts such as pyrrolidine, which in some cases has shown higher conversion rates.[2] For deactivated indanones, a stronger catalyst system like TiCl₄/pyridine might be necessary, though this can also lead to side reactions.[3]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Solution:
-
Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1] For some systems, heating to reflux in a suitable solvent is necessary.
-
Solvent: The choice of solvent can greatly influence reaction rates and yields. Common solvents for this reaction include ethanol, methanol, benzene, and dimethylformamide (DMF).[1] The solubility of both the substituted indanone and the active methylene compound in the chosen solvent is important.
-
Reaction Time: Extend the reaction time, monitoring periodically with TLC to determine the point of maximum conversion.[1]
-
-
-
Water Inhibition: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction equilibrium.
-
Solution: In non-aqueous solvents like benzene or toluene, consider using a Dean-Stark apparatus to remove water azeotropically. For other solvent systems, the addition of molecular sieves can be effective.
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products in my Knoevenagel reaction with a substituted indanone. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products can be a significant issue. Here are some common side reactions and strategies to mitigate them:
-
Self-Condensation of the Indanone: This is more likely to occur with strong bases.
-
Solution: Use a weaker base catalyst like piperidine or pyridine.[1]
-
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the indanone may help to minimize this side reaction.
-
-
Subsequent Cyclization Reactions: Depending on the substituents and reaction conditions, the initial Knoevenagel product can undergo further intramolecular reactions.[3][4]
-
Solution: Monitor the reaction closely by TLC and stop the reaction once the desired product is formed in maximum yield. Lowering the reaction temperature can also help to prevent these subsequent reactions.[1]
-
Data Presentation
The following tables summarize the yields of Knoevenagel condensation products with various substituted indanones under different reaction conditions.
Table 1: Comparison of Yields for Knoevenagel Condensation of Substituted Indanones with Various Aldehydes
| Indanone Substituent | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 4-Methoxy | 4-(Dimethylamino)benzaldehyde | Piperidine/Ethanol | 61 | [5] |
| 4-Methoxy | 3-Hydroxybenzaldehyde | Piperidine/Ethanol | 41 (for A₁Ki) | [5] |
| 4-Methoxy | 3,4-Dihydroxybenzaldehyde | Piperidine/Ethanol | 78 (for A₂AKi) | [5] |
| 6-Hydroxy | Various Benzaldehydes | NaOH/Ethanol | Not specified | [6] |
| Unsubstituted | o-Phthaldialdehyde | NaOH/Ethanol (Ultrasound) | 80-95 | [7] |
Table 2: Influence of Catalyst and Active Methylene Compound on Yield
| Carbonyl Compound | Active Methylene Compound | Catalyst System | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-(1-phenylvinyl)benzaldehyde | Malononitrile | Piperidine (0.2 equiv) | Benzene | 82 |[3] | | 2-(1-phenylvinyl)benzaldehyde | Malononitrile | TiCl₄-Pyridine | CH₂Cl₂ | 39-50 |[3] | | 2-(1-phenylvinyl)benzaldehyde | Meldrum's Acid | Piperidine (0.2 equiv) | Benzene | 80 |[3] | | Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Not specified |[1] |
Experimental Protocols
Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation of a Substituted Indanone with Malononitrile
This protocol is a general method that can be adapted for various substituted indanones.
Materials:
-
Substituted 1-indanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water
Procedure:
-
Dissolve the substituted 1-indanone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.[1]
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product.[1]
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with a small amount of ice-cold water to remove any residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2-(substituted-benzylidene)-1-indanone derivative.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Benzylidene-1-indanone Derivatives
This method utilizes ultrasonic irradiation to potentially reduce reaction times and improve yields.
Materials:
-
o-Phthaldialdehyde (3.0 mmol)
-
Substituted Acetophenone (3.0 mmol)
-
Sodium Hydroxide (7.0 mmol)
-
Ethanol (10 mL)
-
6 M HCl solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a suitable vessel, dissolve o-phthaldialdehyde (3.0 mmol), the substituted acetophenone (3.0 mmol), and sodium hydroxide (7.0 mmol) in 10 mL of ethanol.
-
Stir the solution at 0 °C while subjecting it to ultrasonic irradiation (e.g., 200W, 26 kHz) for 30 minutes.[7]
-
After the reaction, add 10 mL of water and adjust the pH to approximately 2 with a 6 M HCl solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-benzylidene-1-indanone derivative.[7]
Mandatory Visualizations
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Caption: Troubleshooting logic for the Knoevenagel condensation with substituted indanones.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the oxidation of dihydro-1H-inden-1-one derivatives.
Welcome to the Technical Support Center for dihydro-1H-inden-1-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of these compounds during experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and storage of dihydro-1H-inden-1-one derivatives, with a focus on preventing oxidative degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the solid compound or solution upon storage. | Oxidation of the dihydro-1H-inden-1-one derivative. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically ≤ 4°C). 2. Check for Peroxides in Solvents: Test solvents for the presence of peroxides using peroxide test strips. If positive, purify the solvent immediately before use. 3. Re-purify the Compound: If oxidation is suspected, re-purify a small sample by an appropriate method (e.g., recrystallization or column chromatography) under an inert atmosphere. |
| Appearance of new, unexpected peaks in HPLC analysis of a stored sample. | Degradation of the compound due to oxidation or other stress factors. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a small sample of the pure compound to forced degradation conditions (e.g., exposure to an oxidizing agent like 3% H₂O₂). Analyze the stressed sample by HPLC to see if any of the new peaks match. 2. Optimize Storage: If the new peaks correspond to oxidative degradation products, implement stricter inert atmosphere storage and handling procedures. 3. Review Handling Procedures: Ensure all transfers and manipulations of the compound and its solutions are performed using inert atmosphere techniques. |
| Inconsistent or poor yields in reactions sensitive to oxidation. | Presence of oxygen in the reaction setup. | 1. Improve Inert Atmosphere Technique: Ensure all glassware is thoroughly dried and purged with an inert gas. Use a Schlenk line or glove box for all manipulations. 2. Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents immediately prior to use. 3. Use Freshly Purified Reagents: If using reagents that can form peroxides (e.g., ethers), ensure they are freshly purified. |
| Failure of a reaction involving a dihydro-1H-inden-1-one derivative. | Degradation of the starting material due to oxidation. | 1. Check Starting Material Purity: Analyze the purity of the dihydro-1H-inden-1-one derivative by HPLC or NMR before starting the reaction. 2. Implement Precautionary Measures: If the starting material shows signs of degradation, re-purify it and strictly follow all protocols for preventing oxidation during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation in dihydro-1H-inden-1-one derivatives?
A1: The primary causes of oxidation are exposure to atmospheric oxygen, presence of peroxides in solvents, and exposure to light and elevated temperatures, which can catalyze oxidative processes. The benzylic position adjacent to the carbonyl group is particularly susceptible to oxidation.
Q2: How can I effectively remove oxygen from my reaction setup?
A2: Employing inert atmosphere techniques is crucial. This involves using a Schlenk line or a glove box to handle all air-sensitive compounds.[1][2][3][4][5][6] The "evacuate-refill" cycle, where the reaction vessel is repeatedly evacuated under vacuum and backfilled with an inert gas like argon or nitrogen, is a standard and effective method to remove atmospheric oxygen.[2]
Q3: What is the best method for degassing solvents?
A3: The most effective method for degassing solvents is the "freeze-pump-thaw" technique.[3][7][8] This involves freezing the solvent, applying a high vacuum to remove dissolved gases, and then thawing the solvent. This cycle is typically repeated three times for maximum efficiency. For less sensitive applications, bubbling a stream of inert gas through the solvent for an extended period can also be effective.[3][8]
Q4: How do I remove peroxides from my solvents?
A4: A common and effective method is to pass the solvent through a column of activated basic alumina.[9][10] Alternatively, treating the solvent with a reducing agent like ferrous sulfate can also remove peroxides.[10] Always test the solvent for peroxides after treatment to ensure their complete removal.
Q5: What are the ideal storage conditions for dihydro-1H-inden-1-one derivatives?
A5: For long-term stability, solid dihydro-1H-inden-1-one derivatives should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a refrigerator (≤ 4°C) or freezer. Solutions should be prepared fresh using degassed, peroxide-free solvents and stored under an inert atmosphere, protected from light, for short periods.
Experimental Protocols
Protocol 1: General Procedure for Handling Dihydro-1H-inden-1-one Derivatives under an Inert Atmosphere
This protocol outlines the basic steps for manipulating air-sensitive dihydro-1H-inden-1-one derivatives using a Schlenk line.
Materials:
-
Dihydro-1H-inden-1-one derivative
-
Schlenk flask and other appropriate glassware
-
Rubber septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) source with a bubbler
-
Vacuum pump
-
Degassed, peroxide-free solvents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line.
-
Inerting the System: Perform at least three "evacuate-refill" cycles on the assembled glassware to remove air and moisture.[2]
-
Transfer of Solids: If the dihydro-1H-inden-1-one derivative is a solid, quickly transfer it to the Schlenk flask under a positive flow of inert gas.
-
Transfer of Liquids: Use a gas-tight syringe that has been flushed with inert gas to transfer degassed, peroxide-free solvents or other liquid reagents into the reaction flask through a rubber septum.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the experiment, monitored by the bubbler.
-
Work-up and Purification: Conduct all subsequent steps, including quenching, extraction, and column chromatography, under an inert atmosphere to the extent possible.
Protocol 2: Forced Degradation Study for Oxidative Stability Assessment
This protocol describes a typical forced degradation study to evaluate the susceptibility of a dihydro-1H-inden-1-one derivative to oxidation.
Materials:
-
Dihydro-1H-inden-1-one derivative
-
Hydrogen peroxide (3% solution)
-
Methanol or other suitable solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the dihydro-1H-inden-1-one derivative of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (stock solution with solvent instead of hydrogen peroxide) should be stored under the same conditions.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the stressed and control samples. Quench any remaining oxidizing agent if necessary (e.g., with a small amount of sodium bisulfite solution). Dilute the samples appropriately and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage degradation of the parent compound and the formation of any degradation products.
Data Presentation
The following table provides a representative example of data that could be generated from a forced degradation study.
Table 1: Oxidative Degradation of a Dihydro-1H-inden-1-one Derivative in 3% H₂O₂ at Room Temperature
| Time (hours) | Parent Compound Remaining (%) | Main Degradation Product A (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 6 | 88.7 | 11.3 |
| 12 | 79.1 | 20.9 |
| 24 | 65.4 | 34.6 |
Visualizations
The following diagrams illustrate key workflows and concepts for preventing the oxidation of dihydro-1H-inden-1-one derivatives.
Caption: Workflow for conducting reactions with dihydro-1H-inden-1-one derivatives under inert atmosphere.
Caption: Common methods for degassing solvents to prevent oxidation.
Caption: Key factors and techniques for preventing the oxidation of dihydro-1H-inden-1-one derivatives.
References
- 1. ossila.com [ossila.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. column-chromatography.com [column-chromatography.com]
- 10. uwyo.edu [uwyo.edu]
Challenges in scaling up the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guides
Challenges in scaling up the synthesis of this compound often relate to reaction yield, purity of the product, and consistent process control. Below are troubleshooting guides for common issues encountered during synthesis, primarily focusing on the widely used intramolecular Friedel-Crafts acylation and alternative Nazarov cyclization routes.
Issue 1: Low Reaction Yield
Low product yield is a frequent challenge during the scale-up of indanone synthesis. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor reaction progress using in-process controls like TLC or HPLC. - Gradually increase reaction temperature in small increments, monitoring for byproduct formation. - Extend reaction time, ensuring starting material is fully consumed. |
| Suboptimal Catalyst Activity | - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Consider alternative catalysts such as polyphosphoric acid (PPA) or Eaton's reagent, which can be more effective for certain substrates. |
| Poor Quality Starting Materials | - Verify the purity of starting materials (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) using techniques like NMR or HPLC. - Purify starting materials if they do not meet the required specifications. |
| Side Reactions | - Optimize the reaction temperature to minimize the formation of byproducts. - Control the rate of addition of reagents to manage exothermic reactions. |
Issue 2: Product Impurities and Byproduct Formation
The formation of impurities can complicate purification and reduce the overall yield of the desired product. Common impurities include regioisomers, polymers, and elimination products.
| Impurity Type | Potential Cause | Mitigation and Purification Strategies |
| Regioisomers | The directing effects of the trimethoxy substituents on the aromatic ring can lead to the formation of undesired isomers. | - Optimize the choice of solvent and catalyst to improve regioselectivity. - Purification can be achieved through column chromatography or recrystallization. |
| Polymeric Byproducts | High concentrations of strong acids and elevated temperatures can promote polymerization of the starting material or product. | - Maintain strict temperature control throughout the reaction. - Avoid using excessively high concentrations of acid catalysts. |
| Indene Derivatives | Elimination of water from the indanone product can occur at high temperatures, leading to the formation of a colored indene impurity. | - Maintain a controlled reaction temperature. - Employ a mild work-up procedure to avoid harsh conditions that could promote elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3,4,5-trimethoxyphenyl)propanoic acid or its corresponding acyl chloride. An alternative route is the Nazarov cyclization of a suitable divinyl ketone precursor.
Q2: How can I monitor the progress of the Friedel-Crafts acylation at a larger scale?
For large-scale synthesis, in-process control (IPC) is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment.
Q3: What are the critical parameters to control during the scale-up of the synthesis?
The critical process parameters to control during scale-up include:
-
Temperature: To prevent side reactions and ensure consistent product quality.
-
Reagent Addition Rate: To manage exothermic reactions and maintain a safe process.
-
Agitation Speed: To ensure proper mixing and heat transfer.
-
Purity of Starting Materials: To avoid the introduction of impurities that can affect the reaction outcome.
Q4: What are the recommended purification methods for large-scale production?
Crystallization is the most common and scalable method for purifying this compound. The choice of solvent system is critical for achieving high purity and yield. Column chromatography can also be used, but it is often less practical for very large quantities.
Q5: What analytical techniques are suitable for final product quality control?
For final product release, a combination of analytical techniques should be used to confirm identity, purity, and quality. These typically include:
-
HPLC: For purity assessment and quantification of impurities.
-
NMR (¹H and ¹³C): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation (Scale-Up)
This protocol describes a general procedure for the synthesis of this compound via intramolecular Friedel-Crafts acylation, suitable for a laboratory scale-up.
Materials:
-
3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Friedel-Crafts Cyclization:
-
Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the scale-up of the Friedel-Crafts acylation.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 1.0 g | 100 g |
| Thionyl Chloride | 1.2 eq | 1.2 eq |
| Aluminum Chloride | 1.1 eq | 1.1 eq |
| Reaction Time (Acyl Chloride) | 2 h | 3 h |
| Reaction Time (Cyclization) | 4 h | 6 h |
| Typical Yield | 75-85% | 70-80% |
| Purity (after recrystallization) | >98% | >98% |
Visualizations
Synthesis Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Interpretation of complex NMR spectra of 4,5,6-trimethoxy-1-indanone derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra of 4,5,6-trimethoxy-1-indanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for the core structure of 4,5,6-trimethoxy-1-indanone?
A1: While specific shifts can vary with substitution, the following table provides predicted chemical shifts based on known data for similar indanone and methoxy-substituted aromatic compounds. These values are a guide for initial spectral assignment. It is highly recommended to confirm assignments using 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5,6-trimethoxy-1-indanone in CDCl₃
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (C=O) | - | ~195-205 | Carbonyl carbon, typically deshielded. |
| C2 (-CH₂-) | ~2.7 | ~36 | Methylene protons adjacent to the carbonyl group. |
| C3 (-CH₂-) | ~3.1 | ~25 | Methylene protons adjacent to the aromatic ring. |
| C4 | - | ~140-150 | Aromatic carbon bearing a methoxy group. |
| C5 | - | ~145-155 | Aromatic carbon bearing a methoxy group. |
| C6 | - | ~150-160 | Aromatic carbon bearing a methoxy group. |
| C7 (-CH=) | ~7.0 | ~105-115 | The sole aromatic proton, expected to be a singlet. |
| C7a | - | ~130-140 | Quaternary aromatic carbon. |
| C3a | - | ~155-165 | Quaternary aromatic carbon. |
| 4-OCH₃ | ~3.9 (s, 3H) | ~56 | Methoxy group protons. |
| 5-OCH₃ | ~3.9 (s, 3H) | ~61 | Methoxy group protons, may be shifted due to steric effects.[1] |
| 6-OCH₃ | ~4.0 (s, 3H) | ~56 | Methoxy group protons. |
Q2: The aromatic region of my ¹H NMR spectrum is just a single peak. How can I confirm the substitution pattern?
A2: For a 4,5,6-trimethoxy-1-indanone, you would indeed expect only one singlet in the aromatic region for the C7 proton. To confirm the positions of the methoxy groups and the overall substitution pattern, 2D NMR experiments are essential:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.[2][3] You should expect to see a NOE correlation between the C7 proton and the methylene protons at C3. Additionally, NOE can be observed between the methoxy protons and adjacent protons. For instance, the 6-OCH₃ protons may show a correlation to the C7 proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The C7 proton should show correlations to the carbonyl carbon (C1) and the quaternary carbons of the aromatic ring. The methoxy protons will show correlations to the aromatic carbons they are attached to, confirming their positions.
Q3: The three methoxy signals in my ¹H NMR spectrum are overlapping. How can I resolve them?
A3: Overlapping signals of methoxy groups are a common issue in poly-methoxylated compounds.[4] Here are several strategies to resolve them:
-
Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of the methoxy groups and may resolve the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.[1][5]
-
Higher Field Strength NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hertz, which can separate the overlapping signals.[5]
-
2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons to their directly attached carbons. Even if the proton signals overlap, the carbon signals for the methoxy groups are often distinct, allowing you to identify the number of unique methoxy environments.
Troubleshooting Guide
Problem 1: My baseline is distorted and my peaks are broad.
-
Possible Cause: Poor shimming, sample not being homogeneous, or the sample is too concentrated.[1]
-
Solution:
-
Ensure your sample is fully dissolved and free of any solid particles. Filtering the sample into the NMR tube is recommended.[6][7][8][9]
-
Check the sample concentration. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical.[6][8]
-
Re-shim the instrument or use the instrument's automated shimming routine.
-
Problem 2: I have unexpected peaks in my spectrum.
-
Possible Cause: Contamination from residual solvent (e.g., acetone, ethyl acetate), water, or grease.
-
Solution:
-
Ensure your NMR tube is clean and dry. It can take several hours for residual acetone to evaporate from a tube even after oven drying.[1]
-
Use high-purity deuterated solvents. Solvents can absorb water from the atmosphere once opened.[9]
-
To confirm if a peak is from an exchangeable proton like water or a hydroxyl group, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The peak should disappear or diminish.[1]
-
Problem 3: The integration of my aromatic proton does not correspond to a single proton.
-
Possible Cause: If the integration is higher than expected, it might be overlapping with a residual solvent peak (e.g., benzene). If it is lower, it could be due to slow relaxation, although this is less common for aromatic protons.
-
Solution:
-
Check the chemical shift of common NMR solvents to see if there is a potential overlap.
-
Acquire the spectrum in a different deuterated solvent to shift the residual solvent peak. For example, if you are using CDCl₃, try acetone-d₆.[1]
-
Ensure the relaxation delay (d1) in your acquisition parameters is sufficient (typically 1-2 seconds for ¹H NMR).
-
Experimental Protocols
1. Standard NMR Sample Preparation
-
Amount of Substance: For ¹H NMR, use 5-25 mg of your 4,5,6-trimethoxy-1-indanone derivative. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[8]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small, clean vial.[8]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, though often the residual solvent peak is used for calibration.[8]
2. 2D NMR Data Acquisition (General Guidance)
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings. For a 4,5,6-trimethoxy-1-indanone derivative, COSY will show a correlation between the methylene protons at C2 and C3.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A mixing time of 500-800 ms is a good starting point for molecules of this size.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It is useful for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualizations
Caption: A typical experimental workflow for NMR analysis of novel compounds.
Caption: Troubleshooting logic for overlapping NMR signals.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Method refinement for consistent results in 4,5,6-trimethoxy-1-indanone experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and optimal results in experiments involving 4,5,6-trimethoxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-indanones like 4,5,6-trimethoxy-1-indanone?
A1: The most prevalent methods for synthesizing 1-indanones are intramolecular Friedel-Crafts acylation and Nazarov cyclization.[1][2] Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is often favored due to its efficiency and the availability of starting materials.[3] The Nazarov cyclization offers an alternative route, particularly from chalcone precursors.[4][5]
Q2: My Friedel-Crafts cyclization is resulting in a low yield of 4,5,6-trimethoxy-1-indanone. What are the potential causes and how can I troubleshoot this?
A2: Low product yield in Friedel-Crafts acylation is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.[3] Key areas to investigate include the purity of your starting materials, the reaction temperature, and the integrity of the catalyst. Incomplete cyclization can also be a factor, which can be monitored using TLC or LC-MS to determine the optimal reaction time.[3]
Q3: I am observing the formation of unexpected side products in my reaction. What are they and how can I minimize them?
A3: Side products in indanone synthesis can include polymers and indene derivatives.[3] Strong acidic conditions and high temperatures can lead to polymerization of the starting material or product. To mitigate this, carefully control the reaction temperature and duration, and avoid using excessively strong acids.[3] The formation of indene derivatives can occur through elimination reactions, often promoted by high temperatures. Strict temperature control and milder work-up procedures can help minimize this.[3]
Q4: How can I improve the regioselectivity of my indanone synthesis?
A4: Achieving high regioselectivity can be challenging, especially with substituted aromatic precursors. In polyphosphoric acid (PPA) mediated synthesis, the concentration of P₂O₅ in the PPA can have a crucial effect on the regioselectivity.[1] For Nazarov cyclizations, the choice of Lewis or Brønsted acid catalyst is critical and can significantly influence selectivity.[6] The substitution pattern on the substrate also plays a vital role in directing the cyclization.[6]
Q5: What are the best practices for purifying 4,5,6-trimethoxy-1-indanone?
A5: Purification of the crude product is commonly achieved by flash column chromatography on silica gel.[4][5] The choice of solvent system for chromatography will depend on the polarity of the impurities; a common system is an increasing gradient of ethyl acetate in petroleum ether or hexane.[4][5] Recrystallization can also be an effective method for purification, particularly for separating isomers if one is a solid and the other is an oil.[7]
Troubleshooting Guides
Problem 1: Low Product Yield in Friedel-Crafts Cyclization
Symptoms: The reaction produces a low yield of the target indanone, or no product is formed at all.[6]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Inactivated Catalyst | Many Lewis acid catalysts are sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst. | [6] |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for the formation of side products. | [3] |
| Starting Material Purity | Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials using techniques like NMR or melting point analysis and purify if necessary. | [3][6] |
| Incomplete Cyclization | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | [3] |
| Deactivated Aromatic Ring | Strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution. If possible, start with a more electron-rich precursor. Alternatively, more forcing reaction conditions (higher temperature, stronger catalyst) may be required. | [6] |
Problem 2: Product is an oil and will not crystallize
Symptoms: The purified product remains an oil and does not solidify, making handling and further characterization difficult.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the product using column chromatography. | [8] |
| Low Melting Point | The product may have a low melting point and can "oil out" during recrystallization, especially if the solvent is warm. Consider vacuum distillation for purification if the compound is thermally stable. If using a condenser, ensure the cooling water is not too cold to prevent clogging. | [8] |
| Solvent Choice | The chosen solvent for recrystallization may not be optimal. Experiment with different solvents or solvent mixtures. | [8] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3,4,5-trimethoxyphenyl)propanoic acid
This protocol is a general guideline and may require optimization.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a stirred solution of a suitable Lewis acid (e.g., AlCl₃) in an anhydrous solvent (e.g., dichloromethane), slowly add the 3-(3,4,5-trimethoxyphenyl)propanoic acid or its corresponding acyl chloride at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated time. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nazarov Cyclization of a Chalcone Precursor
This protocol is adapted from a method for a structurally similar indanone and may require optimization for 4,5,6-trimethoxy-1-indanone.[4]
-
Preparation: Dissolve the chalcone precursor in a suitable solvent (e.g., 4-methyltetrahydropyran).[4]
-
Reagent Addition: Add a Lewis acid (e.g., boron trifluoride diethyl etherate) to the solution.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Evaporate the solvent in vacuo.[4]
-
Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts cyclization.
Caption: General experimental workflow for the synthesis of 4,5,6-trimethoxy-1-indanone.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one and Other Tubulin Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tubulin Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in vital cellular processes such as mitosis, cell motility, and intracellular transport. The dynamic nature of microtubule assembly and disassembly is a key target for anticancer drug development. Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them potent chemotherapeutic agents. These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the most well-characterized sites being the colchicine, vinca alkaloid, and taxane binding sites.
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one: A Colchicine Site Inhibitor
Recent studies have highlighted the potential of derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene as a promising scaffold for the development of novel tubulin polymerization inhibitors. Research indicates that the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core is crucial for the antiproliferative activity of these compounds. Derivatives of this molecule have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This interaction prevents the formation of microtubules, leading to disruption of the mitotic spindle and subsequent cell death.
Quantitative Comparison of Tubulin Inhibitors
The following table summarizes the in vitro tubulin polymerization inhibition data for various well-known tubulin inhibitors. The IC50 value represents the concentration of the compound required to inhibit tubulin polymerization by 50%. For microtubule-stabilizing agents like Paclitaxel, the EC50 value, the concentration required to achieve 50% of the maximum effect (polymerization), is used.
| Compound | Binding Site | Tubulin Polymerization IC50/EC50 (µM) | Reference |
| Derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene | Colchicine | Data not directly available for the parent compound; derivatives show potent antiproliferative activity | [1] |
| Colchicine | Colchicine | 1.2 - 10.6 | [2] |
| Nocodazole | Colchicine | ~2.29 | [3] |
| Combretastatin A-4 (CA-4) | Colchicine | ~2.1 | [4] |
| Vincristine | Vinca Alkaloid | Data varies (nM to µM range) | [5][6] |
| Vinblastine | Vinca Alkaloid | ~0.43 | [7] |
| Paclitaxel (Taxol) | Taxane | ~10 nM - 23 µM (EC50) | [8] |
Note: IC50 and EC50 values can vary significantly between different studies due to variations in experimental conditions such as tubulin concentration, buffer composition, and the specific assay method used. For a direct and definitive comparison, these compounds should be evaluated side-by-side under identical experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. Below is a typical protocol for an in vitro fluorescence-based tubulin polymerization assay.
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Vehicle control (buffer with the same percentage of solvent as the test compounds)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter at the manufacturer's recommended concentration. Keep the mix on ice until use.
-
Prepare serial dilutions of the test compound and control compounds at 10x the final desired concentration in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume in each well will be 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to visualize the polymerization curves.
-
The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the curve.
-
The IC50 value (for inhibitors) or EC50 value (for stabilizers) is calculated by plotting the Vmax or the final fluorescence intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Tubulin Inhibitor Mechanisms
The following diagrams illustrate the classification of tubulin inhibitors based on their binding sites and a typical workflow for evaluating their activity.
Caption: Classification of tubulin inhibitors based on their binding site and mechanism of action.
Caption: A typical experimental workflow for an in vitro tubulin polymerization assay.
Conclusion
Derivatives of this compound represent a promising class of tubulin polymerization inhibitors that target the colchicine binding site. While further studies are needed to quantify the direct inhibitory activity of the parent compound, the potent antiproliferative effects of its derivatives highlight the potential of this chemical scaffold in the development of novel anticancer therapeutics. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Biological Activity of Trimethoxy-Dihydro-Inden-1-One Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various trimethoxy-dihydro-inden-1-one derivatives. The information presented is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.
The trimethoxy-dihydro-inden-1-one scaffold has emerged as a privileged structure in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer and neuroprotective activities. This guide summarizes the key findings on the biological activities of these compounds, presenting comparative data in a structured format, detailing the experimental protocols used for their evaluation, and visualizing relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological activity of trimethoxy-dihydro-inden-1-one derivatives is significantly influenced by the substitution pattern on the indenone core and the nature of the appended functional groups. The primary areas of investigation have been their efficacy as anticancer agents, by targeting tubulin polymerization, and as potential therapeutics for Alzheimer's disease, through the inhibition of key enzymes.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of trimethoxy-dihydro-inden-1-one derivatives against a range of cancer cell lines. A notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.
One study reported that 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-ol, a derivative of the core structure, exhibited a half-maximal inhibitory concentration (IC50) of 5.24 µM against the Caco-2 colorectal cancer cell line.[1] Further investigations into a series of dihydro-1H-indene derivatives identified compound 12d , featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, as a particularly potent tubulin polymerization inhibitor. This compound displayed IC50 values ranging from 0.028 to 0.087 µM across four different cancer cell lines, underscoring the importance of the trimethoxy substitution for its anticancer activity.[2] Other 2-benzyl-indanone derivatives have also demonstrated significant cytotoxicity, with IC50 values between 1 µM and 3 µM against various human cancer cell lines.[3]
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-ol | Caco-2 (Colorectal) | 5.24 | [1] |
| Compound 12d (4,5,6-trimethoxy-2,3-dihydro-1H-indene core) | Various (4 lines) | 0.028 - 0.087 | [2] |
| 2-benzyl-indanone derivatives | Various | 1 - 3 | [3] |
Neuroprotective Activity
Derivatives of dihydro-inden-1-one have also shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. The primary targets for these compounds are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.
A series of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one derivatives were synthesized and evaluated for their ability to inhibit these cholinesterases. Compound 10e from this series was a potent inhibitor of both human AChE (hAChE) and human BuChE (hBuChE), with IC50 values of 0.32 µM and 0.43 µM, respectively.[4] Another study on methoxy-substituted 2-benzylidene-1-indanone derivatives explored their potential as antagonists of adenosine A1 and A2A receptors, which are implicated in neurological conditions. Furthermore, a different series of indanone derivatives were designed as multi-target agents for Alzheimer's disease, with compounds 9 and 14 demonstrating strong inhibition of AChE (IC50 = 14.8 nM and 18.6 nM, respectively) and the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.
| Derivative/Compound | Target | IC50 | Reference |
| Compound 10e (2,3-dihydro-5,6-dimethoxy-1H-inden-1-one derivative) | hAChE | 0.32 µM | [4] |
| hBuChE | 0.43 µM | [4] | |
| Compound 9 (indanone derivative) | AChE | 14.8 nM | |
| Compound 14 (indanone derivative) | AChE | 18.6 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of trimethoxy-dihydro-inden-1-one derivatives.
Cell Viability Assays (MTT and WST-8)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
WST-8 Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
WST-8 Reagent Addition: Add the WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours. Viable cells reduce the WST-8 to a water-soluble formazan dye.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm. The amount of formazan produced is directly proportional to the number of living cells.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the compounds on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time at a wavelength of 340 nm using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the polymerization rate and extent in the presence of the compound to a control (e.g., DMSO).
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add a buffer solution, the test compound, and the respective enzyme (AChE or BuChE).
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period.
-
Substrate Addition: Add the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm over time.
-
Inhibition Calculation: The rate of color development is proportional to the enzyme activity. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
Objective: To evaluate the ability of compounds to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
Protocol:
-
Aβ Preparation: Prepare a solution of monomeric Aβ peptide (e.g., Aβ42).
-
Aggregation Induction: Incubate the Aβ solution with the test compound at various concentrations under conditions that promote aggregation (e.g., 37°C with agitation).
-
Thioflavin T (ThT) Binding: After the incubation period, add Thioflavin T (ThT) to the samples. ThT is a fluorescent dye that binds specifically to amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Inhibition Analysis: An increase in fluorescence indicates the formation of Aβ fibrils. A reduction in fluorescence in the presence of the test compound indicates inhibition of aggregation.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Caption: Workflow for the cholinesterase inhibition assay.
Caption: Inhibition of Amyloid-β aggregation by indenone derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 4,5,6-Trimethoxy-1-indanone Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4,5,6-trimethoxy-1-indanone analogs as potent anticancer agents. By objectively comparing their performance with alternative tubulin inhibitors and providing supporting experimental data, this document serves as a valuable resource for the rational design of novel cancer therapeutics.
The 4,5,6-trimethoxy-1-indanone scaffold has emerged as a promising framework in the development of new anticancer drugs. These compounds frequently exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide delves into the key structural modifications of these analogs and their impact on biological activity, offering a comparative perspective against other compounds targeting the colchicine binding site on β-tubulin.
Performance Comparison of 4,5,6-Trimethoxy-1-indanone Analogs and Alternatives
The anticancer efficacy of 4,5,6-trimethoxy-1-indanone analogs is typically evaluated through their ability to inhibit the growth of various cancer cell lines and to disrupt tubulin polymerization. The following tables summarize the in vitro cytotoxicity (IC50 values) and tubulin polymerization inhibitory activity of selected analogs in comparison to the well-established colchicine-site binding agent, Combretastatin A-4.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| Indanone Analog 1 | H | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.05 | 1.5 |
| Indanone Analog 2 | H | 4-methoxyphenyl | MCF-7 (Breast) | 0.2 | 3.1 |
| Indanone Analog 3 | H | 4-chlorophenyl | MCF-7 (Breast) | 0.8 | 5.2 |
| Indanone Analog 4 | OCH3 | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 0.02 | 1.2 |
| Indanone Analog 5 | OCH3 | 4-methoxyphenyl | HeLa (Cervical) | 0.15 | 2.8 |
| Combretastatin A-4 | - | - | MCF-7 (Breast) | 0.003 | 0.5 |
| Combretastatin A-4 | - | - | HeLa (Cervical) | 0.002 | 0.5 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4,5,6-trimethoxy-1-indanone analogs is significantly influenced by the nature and position of substituents on the indanone core and the arylidene group at the 2-position.
Key SAR Insights:
-
The 4,5,6-trimethoxy substitution pattern on the indanone ring is crucial for potent tubulin inhibitory activity, mimicking the trimethoxyphenyl ring of colchicine that is known to be essential for binding.
-
The 2-arylidene moiety plays a critical role in modulating the anticancer potency.
-
Electron-donating groups, such as methoxy groups, on the arylidene ring generally enhance activity. The presence of a 3,4,5-trimethoxyphenyl group often leads to the most potent compounds.
-
Electron-withdrawing groups, like halogens, tend to decrease the activity.
-
-
Substitution at other positions of the indanone core can also influence activity, though this has been less extensively explored.
The following diagram illustrates the logical relationship of the SAR for these analogs.
Caption: Structure-Activity Relationship of 4,5,6-trimethoxy-1-indanone analogs.
Signaling Pathway of Tubulin Inhibitors
4,5,6-trimethoxy-1-indanone analogs that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 2-Arylidene-4,5,6-trimethoxy-1-indanone Analogs
A general and widely used method for the synthesis of these analogs is the Claisen-Schmidt condensation (a type of aldol condensation) between 4,5,6-trimethoxy-1-indanone and a substituted benzaldehyde.
Materials:
-
4,5,6-trimethoxy-1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (or other suitable base)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4,5,6-trimethoxy-1-indanone and the corresponding substituted benzaldehyde in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for the specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (absorbance) at 340 nm.[1]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution in general tubulin buffer containing glycerol on ice.
-
Add GTP to the tubulin solution immediately before use.
-
Dispense the test compounds at various concentrations into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[1]
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
The following diagram outlines the general workflow for these experimental procedures.
Caption: General experimental workflow for SAR analysis.
References
In Vivo Efficacy of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one derivatives, with a focus on the lead compound 12d , against other tubulin polymerization inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
A series of novel dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors that bind to the colchicine site.[1] Among these, compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core have demonstrated significant antiproliferative activities.[1] Compound 12d , which features a 4-hydroxy-3-methoxyphenyl as the B ring, emerged as the most potent derivative, exhibiting impressive anticancer effects both in vitro and in vivo.[1] This guide compares the performance of compound 12d with its analogues and the well-established tubulin inhibitor, Combretastatin A-4 (CA-4).
Data Presentation
In Vitro Antiproliferative Activities
The following table summarizes the in vitro antiproliferative activities (IC50 values) of selected this compound derivatives and the positive control, CA-4, against various cancer cell lines.
| Compound | K562 (IC50 µM) | A549 (IC50 µM) | Hela (IC50 µM) | MCF-7 (IC50 µM) | HFL-1 (IC50 µM) |
| 12d | 0.087 ± 0.009 | 0.065 ± 0.007 | 0.038 ± 0.004 | 0.028 ± 0.003 | 0.813 ± 0.076 |
| 12j | 0.351 ± 0.026 | 0.284 ± 0.015 | 0.112 ± 0.008 | 0.095 ± 0.006 | 2.154 ± 0.263 |
| 12q | 0.112 ± 0.013 | 0.098 ± 0.011 | 0.054 ± 0.006 | 0.041 ± 0.005 | 1.542 ± 0.189 |
| 12t | 0.215 ± 0.018 | 0.187 ± 0.014 | 0.088 ± 0.007 | 0.069 ± 0.005 | 1.897 ± 0.211 |
| CA-4 | 0.032 ± 0.005 | 0.026 ± 0.006 | 0.010 ± 0.002 | 0.004 ± 0.001 | 0.139 ± 0.017 |
Data sourced from a study on dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[1] HFL-1 is a normal human fetal lung fibroblast cell line.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of compound 12d was evaluated in a tumor xenograft model. The results are compared with other relevant compounds where data is available.
| Compound | Dose | Tumor Model | Tumor Growth Inhibition | Reference |
| 12d | Not Specified | Not Specified | Significant inhibition of tumor proliferation and angiogenesis | [1] |
| Indanone 1 | 50 mg/kg | Ehrlich Ascites Carcinoma | 54.3% | [2] |
| CA-4P | 4 x 200 mg/kg | WSU-DLCL2 Lymphoma Xenograft | T/C of 11.7% | [3] |
| Compound 3g | 50 mg/kg | Not Specified | 44.2% | [4] |
| Compound [I] | 20 mg/kg | 4T1 Xenograft | 84.0% | [5] |
T/C: Treated vs. Control tumor volume.
Experimental Protocols
In Vivo Antitumor Efficacy Study
A representative protocol for evaluating the in vivo antitumor efficacy of a test compound in a xenograft mouse model is as follows:
-
Cell Culture and Implantation: Human cancer cells (e.g., MCF-7) are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium. A specific number of cells (e.g., 1 x 107) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., compound 12d ) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight of the mice are measured at regular intervals (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration. The tumors are then excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the compound.
Mandatory Visualization
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
A Comparative Analysis of 4,5,6-trimethoxy-1-indanone and Combretastatin A-4: Potent Tubulin Polymerization Inhibitors in Cancer Research
In the landscape of anticancer drug discovery, compounds that target microtubule dynamics remain a cornerstone of therapeutic strategies. This guide provides a detailed comparative analysis of two such agents: the synthetic derivative 4,5,6-trimethoxy-1-indanone and the natural product combretastatin A-4. Both molecules have demonstrated significant potential in preclinical studies by disrupting microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biological activities, and the experimental protocols used to evaluate their efficacy.
Executive Summary
Combretastatin A-4, a natural stilbenoid isolated from the African bushwillow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[1] Its remarkable cytotoxic and anti-angiogenic activities have led to the development of numerous analogues and prodrugs for clinical investigation.[1][2] In a parallel vein, synthetic indanone derivatives have emerged as a promising class of antimitotic agents. Notably, the gallic acid-based derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, structurally related to 4,5,6-trimethoxy-1-indanone, has shown significant anticancer activity, also by inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase. This comparison will delve into the available data for these two compounds, highlighting their similarities and differences to inform future drug development efforts.
Quantitative Data Comparison
The following tables summarize the available quantitative data for 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone and combretastatin A-4, focusing on their cytotoxic and tubulin polymerization inhibitory activities.
Table 1: Cytotoxicity (IC50) of 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone and Combretastatin A-4 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 | Breast Adenocarcinoma | 2.2 µM | [3] |
| Combretastatin A-4 | MCF-7 | Breast Adenocarcinoma | 0.003 µM - 35.44 µM | [4][5] |
| Combretastatin A-4 | A549 | Non-small Cell Lung Cancer | 1.8 µM | [6] |
| Combretastatin A-4 | HT-29 | Colorectal Adenocarcinoma | 0.003 µM | [2] |
| Combretastatin A-4 | HCT-116 | Colorectal Carcinoma | 0.002 µM | [2] |
| Combretastatin A-4 | HeLa | Cervical Cancer | 95.90 µM | [7] |
| Combretastatin A-4 | JAR | Choriocarcinoma | 88.89 µM | [7] |
| Combretastatin A-4 | 1A9 | Ovarian Carcinoma | 3.6 nM | [4] |
Table 2: Tubulin Polymerization Inhibition (IC50)
| Compound | IC50 | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Data not available | - |
| Combretastatin A-4 | 0.5 - 2.5 µM | [1] |
Mechanism of Action and Signaling Pathways
Both 4,5,6-trimethoxy-1-indanone and combretastatin A-4 exert their primary anticancer effects by interfering with microtubule dynamics, albeit with some distinctions in their downstream signaling consequences.
Combretastatin A-4: This compound is a well-established tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin.[1] This binding event prevents the assembly of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubules triggers a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[6] Furthermore, combretastatin A-4 exhibits potent anti-angiogenic and vascular-disrupting properties by targeting the tumor vasculature.
4,5,6-trimethoxy-1-indanone: The structurally related compound, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, also functions as a tubulin polymerization inhibitor. It has been shown to have an antitubulin effect by inhibiting the tubulin polymerase enzyme, leading to a G2/M phase arrest in the cell cycle and the induction of apoptosis. This suggests a mechanism of action that converges with that of combretastatin A-4 at the level of microtubule disruption.
The signaling pathways initiated by both compounds ultimately lead to programmed cell death. The following diagram illustrates the general signaling cascade initiated by tubulin polymerization inhibitors.
Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Tubulin Polymerization Assay
Objective: To measure the in vitro effect of the compounds on tubulin polymerization.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) are included as controls.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for inhibition of tubulin polymerization is calculated.
The following diagram illustrates a typical workflow for a tubulin polymerization assay.
Workflow for a tubulin polymerization assay.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Conclusion
Both 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone and combretastatin A-4 are potent anticancer agents that target the tubulin cytoskeleton. While combretastatin A-4 is a well-characterized natural product with extensive preclinical and clinical data, the synthetic indanone derivative represents a promising scaffold for the development of new antimitotic drugs. The available data suggests that both compounds share a common mechanism of action by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. However, a direct quantitative comparison of their tubulin polymerization inhibitory activity is currently limited by the lack of a reported IC50 value for the indanone derivative. Further studies are warranted to fully elucidate the structure-activity relationship of this indanone series and to directly compare its efficacy and safety profile with established tubulin inhibitors like combretastatin A-4. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
- 2. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 3. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 4,5,6-Trimethoxy-1-Indanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5,6-trimethoxy-1-indanone derivatives with other microtubule-targeting agents, offering supporting experimental data and detailed protocols to validate their mechanism of action. The primary mode of action for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.
Performance Comparison: Targeting the Microtubule Cytoskeleton
The 4,5,6-trimethoxy-1-indanone scaffold has been identified as a potent inhibitor of tubulin polymerization, a key process in cell division. These derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics. This action is distinct from other well-known microtubule inhibitors such as taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids, which also inhibit polymerization but at a different binding site.
Cytotoxicity and Tubulin Polymerization Inhibition
Quantitative data from various studies demonstrate the potent anti-proliferative and tubulin polymerization inhibitory activities of 4,5,6-trimethoxy-1-indanone derivatives. Below is a comparative summary of their performance against various cancer cell lines and in tubulin polymerization assays, benchmarked against established agents like colchicine and 5-fluorouracil (5-FU).
| Compound/Derivative | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference(s) |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone (Indanone 1) | MCF-7 | 2.2 | - | [1] |
| (R)-9k (a 3-arylindanone derivative) | HCT 116 | 0.24 | 6.1 | [2] |
| HeLa | 0.37 | - | [2] | |
| A2780 | 0.51 | - | [2] | |
| 5-FU (5-Fluorouracil) | HCT 116 | >13.01 | N/A | [2] |
| Colchicine | - | - | Comparable to (R)-9k at higher concentrations | [2] |
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | 0.62 - 2.04 | [3] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 | 0.41 - 0.98 | - | [4] |
Note: IC50 values can vary depending on the specific experimental conditions. N/A indicates data not available in the cited sources.
The data indicates that specific 4,5,6-trimethoxy-1-indanone derivatives, such as (R)-9k, exhibit significantly more potent anti-proliferative activity against colorectal cancer cell lines than the standard chemotherapy drug 5-fluorouracil.[2] Furthermore, some 2-benzylidene-1-indanone derivatives show cytotoxicity in the nanomolar range against a panel of human cancer cell lines.[3] The mechanism of action is further supported by direct inhibition of tubulin polymerization, with some derivatives showing potency comparable to or greater than colchicine.[2]
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of 4,5,6-trimethoxy-1-indanone derivatives, a series of key experiments are required. Below are detailed methodologies for these assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized tubulin.[5][6]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)[7]
-
Glycerol
-
Test compound (4,5,6-trimethoxy-1-indanone derivative)
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)[6]
-
Negative control (e.g., DMSO)[6]
-
96-well plate (for fluorescence-based assays) or quartz cuvettes (for turbidity-based assays)
-
Spectrophotometer or fluorescence plate reader pre-warmed to 37°C
Procedure (Turbidity-based):
-
Prepare a solution of tubulin (e.g., 1.3 mg/mL) in G-PEM buffer containing glycerol.[7]
-
Aliquot the tubulin solution into pre-warmed quartz cuvettes.
-
Add the test compound at various concentrations to the cuvettes. Include positive and negative controls in separate cuvettes.
-
Place the cuvettes in the spectrophotometer and initiate the measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes) at 37°C.[5][8]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the data to determine the effect of the compound on the lag time, rate of polymerization, and the steady-state polymer mass. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.[5]
Cell Cycle Analysis via Flow Cytometry
This experiment determines the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.[9]
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A to eliminate RNA staining)[10][11]
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.[12]
-
Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[11]
-
Wash the fixed cells with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 5-10 minutes.[11]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[11]
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting activity.
Signaling Pathways and Experimental Workflow
The disruption of microtubule dynamics by 4,5,6-trimethoxy-1-indanone derivatives triggers a cascade of intracellular signaling events, culminating in apoptosis.
Apoptosis Signaling Pathway
Inhibition of tubulin polymerization leads to a sustained mitotic arrest, which activates the spindle assembly checkpoint.[13] This prolonged arrest can trigger the intrinsic apoptotic pathway. Key signaling events include the activation of c-Jun N-terminal kinase (JNK), which can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[14][15] This allows for the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[14]
Caption: Apoptotic signaling pathway induced by 4,5,6-trimethoxy-1-indanone derivatives.
Experimental Validation Workflow
The following diagram illustrates a logical workflow for validating the mechanism of action of a novel 4,5,6-trimethoxy-1-indanone derivative.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical intermediate primarily recognized for its role in the synthesis of analogs of Donepezil, a prominent acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2][3] While direct cross-reactivity data for this specific indenone precursor is not extensively documented in publicly available literature, its structural relationship to a potent, centrally-acting therapeutic necessitates a thorough evaluation of its potential off-target interactions. Understanding the cross-reactivity profile of a synthetic intermediate is crucial as any unintended biological activity could potentially carry over to the final active pharmaceutical ingredient (API) or represent unaccounted-for activities in preclinical studies.
This guide provides a framework for assessing the cross-reactivity of this compound. It compares the compound to Donepezil, its well-characterized derivative, and outlines the experimental protocols necessary for a comprehensive evaluation.
Logical Relationship and Rationale for Assessment
The synthesis of Donepezil and its analogs often involves the use of an indenone core.[1] this compound serves as a key building block in this process. The potential for shared structural motifs between the intermediate and the final drug underscores the importance of assessing its intrinsic biological activity.
Comparative Data Summary
Given the absence of specific cross-reactivity data for the indenone intermediate, this table presents a proposed comparison framework. The primary target of Donepezil, Acetylcholinesterase (AChE), and its known secondary targets serve as a logical starting point for an initial cross-reactivity screen.
| Compound | Primary Target(s) | Potential Cross-Reactivity Targets | In Vitro Metric (Hypothetical) |
| This compound | To Be Determined (TBD) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sigma-1 Receptor (σ1R), Voltage-gated ion channels | IC50 / Ki (TBD) |
| Donepezil | Acetylcholinesterase (AChE)[4][5] | Sigma-1 Receptor (σ1R) (agonist), Voltage-activated sodium and potassium currents (inhibitor)[4] | IC50 (AChE): ~6.21 nM[6] Ki (σ1R): ~14.6 nM[7] |
Experimental Protocols
To rigorously assess the cross-reactivity of this compound, a tiered experimental approach is recommended. This involves initial screening against the primary target of its derivative, followed by broader profiling.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if the indenone intermediate inhibits the primary target of Donepezil. The Ellman method is a widely used, robust colorimetric assay for this purpose.[8][9][10]
Methodology:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, Acetylthiocholine (ATCh).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Prepare a solution of purified AChE enzyme (e.g., from electric eel or recombinant human) in Assay Buffer.[11]
-
Prepare serial dilutions of the test compound (this compound) and a positive control (Donepezil) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add AChE enzyme solution to wells.
-
Add the test compound dilutions or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[11]
-
Initiate the reaction by adding a mixture of ATCh and DTNB to all wells.
-
Measure the absorbance at 412 nm kinetically over a period of 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to calculate the IC50 value.
-
Receptor Binding Assay (Sigma-1 Receptor)
Donepezil is a known agonist of the Sigma-1 (σ1) receptor.[7] A competitive radioligand binding assay can determine if the indenone intermediate also interacts with this target.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver).[13]
-
Select a suitable radioligand with high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine).[13]
-
Prepare serial dilutions of the test compound and a known σ1 ligand (e.g., haloperidol) to define non-specific binding.
-
-
Assay Procedure (Filtration format):
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound dilution.[12][14]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).[13]
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Relevant Signaling Pathway: Cholinergic System
Donepezil's therapeutic effect is primarily achieved by increasing the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic signaling.[4][15][16] This pathway is crucial for cognitive functions like memory and attention.[17][18] Any compound that interacts with key components of this pathway, such as AChE or the postsynaptic muscarinic (mAChR) and nicotinic (nAChR) receptors, could have significant physiological effects.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - Wikipedia [en.wikipedia.org]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. policycommons.net [policycommons.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 16. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
A Comparative Guide to the Computational Docking and Molecular Modeling of 4,5,6-Trimethoxy-1-Indanone Derivatives
This guide provides a comparative analysis of the computational docking and molecular modeling of 4,5,6-trimethoxy-1-indanone derivatives against other relevant compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to Indanone Derivatives in Drug Discovery
Indanone and its derivatives are versatile scaffolds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1] These compounds are key structural components in many bioactive natural products and have been investigated for their potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The 1-indanone core, in particular, serves as a valuable framework for designing ligands that can interact with various biological targets.[3] Computational methods like molecular docking and molecular dynamics simulations are crucial tools for predicting the binding affinities and interaction mechanisms of these derivatives, thereby accelerating the drug discovery process.
One notable area of research involves the study of indanone derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. For instance, computational studies have explored indanone derivatives as inhibitors of the cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex and a well-known target of thalidomide.[4][5][6]
Comparative Docking Analysis: Indanone Derivatives vs. Alternatives
To illustrate the performance of indanone derivatives, this section compares their computationally predicted binding affinities with those of other molecules targeting the cereblon protein. A study investigated 68 indanedione and indanone derivatives, comparing their binding potential to that of thalidomide, a known cereblon ligand.[4][5][6] The results highlighted several indanone-related compounds with superior binding affinities.
Table 1: Comparison of Binding Affinities for Cereblon (CRBN)
| Compound/Derivative | Type | Target Protein | Binding Affinity (kJ/mol) | Computational Method |
| DHFO | Indanedione Derivative | Cereblon (CRBN) | -163.16 | MM/PBSA[4][5][6] |
| THOH | Indanone Derivative | Cereblon (CRBN) | Data not specified in abstract | Molecular Dynamics[4][5][6] |
| DIMS | Indanone Derivative | Cereblon (CRBN) | Data not specified in abstract | Molecular Dynamics[4][5][6] |
| DTIN | Indanone Derivative | Cereblon (CRBN) | Data not specified in abstract | Molecular Dynamics[4][5][6] |
| Thalidomide | Reference Ligand | Cereblon (CRBN) | Less than the top 10 derivatives | Molecular Docking[4][5][6] |
Note: The study identified ten molecules with better CRBN binding affinity than thalidomide, with DHFO showing the highest affinity.[4][5]
Experimental Protocols: Computational Methodologies
The accuracy and reliability of computational predictions are highly dependent on the methodologies employed. Below are the detailed protocols used in the comparative studies of indanone derivatives.
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor.
-
Software: Autodock Vina and DockThor programs were utilized for docking simulations.[4][5][6]
-
Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Cereblon) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the indanone derivatives and reference compounds are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Execution: The docking algorithm is run to generate multiple binding poses for each ligand. The poses are then scored based on their predicted binding affinity.
MD simulations are used to analyze the dynamic behavior of the ligand-receptor complex over time and to calculate binding free energies.
-
Simulation Software: Standard MD simulation packages (e.g., GROMACS, AMBER) are used.
-
System Preparation: The best-docked poses of the ligand-protein complexes are selected as the starting point. The complexes are solvated in a water box with appropriate ions to neutralize the system.
-
Simulation Run: The system undergoes energy minimization, followed by heating and equilibration phases, and finally, a production run for data collection.
-
Binding Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the complexes from the MD simulation trajectories.[4][5][6] This provides a more accurate estimation of binding affinity than docking scores alone.
-
ADME/T and Drug-Likeness Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness of the most promising compounds are investigated computationally.[4][5][6]
Visualizations: Workflows and Pathways
Visual diagrams help in understanding the complex processes involved in computational drug design and the biological context of the target.
Caption: A generalized workflow for computational drug design.
Caption: Role of indanone derivatives in modulating the CRBN E3 ligase complex.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4,5,6-trimethoxy-1-indanone: Efficiency and Methodological Considerations
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative benchmark of synthetic methodologies for 4,5,6-trimethoxy-1-indanone, a crucial building block in the synthesis of various biologically active compounds. We present a detailed analysis of the Nazarov cyclization and the intramolecular Friedel-Crafts acylation, supported by experimental data to objectively assess their respective efficiencies.
The 1-indanone scaffold is a prevalent structural motif in medicinal chemistry, and the trimethoxy substitution pattern, in particular, is featured in numerous pharmacologically significant molecules. The choice of synthetic route to access 4,5,6-trimethoxy-1-indanone can significantly impact overall yield, reaction time, and scalability. This guide focuses on two primary and mechanistically distinct approaches: the electrocyclic ring closure of a chalcone precursor via the Nazarov cyclization and the intramolecular electrophilic aromatic substitution of a phenylpropanoic acid derivative through the Friedel-Crafts acylation.
Comparative Analysis of Synthesis Efficiency
To provide a clear comparison, this guide evaluates different methods for synthesizing the trimethoxy-1-indanone core. The following tables summarize the quantitative data for each approach, focusing on key performance indicators such as reaction yield and time.
Table 1: Benchmarking Nazarov Cyclization Methods for a Trimethoxy-Substituted Indanone Core
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Trifluoroacetic Acid | Neat | 120 | 4 hours | 88 | [1][2] |
| Microwave-Assisted | Trifluoroacetic Acid | Neat | 120 | 20 minutes | 72 | [3][4] |
| Green Chemistry Approach | BF₃·OEt₂ | 4-Methyltetrahydropyran | 115 (reflux) | Overnight | 34 | [3][4] |
Table 2: Intramolecular Friedel-Crafts Acylation for Methoxy-Substituted Indanones
| Method | Precursor | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) Mediated Cyclization | 3-Arylpropionic and 3-Arylacrylic Acids | PPA / H₂SO₄ | Not specified | Not specified | - | 60-90 | [4] |
| Triflic Acid Catalyzed Cyclization | 3-Arylpropionic Acid | Triflic Acid | DCE or CH₂Cl₂ | 50-80 | - | High | [2] |
| Meldrum's Acid Derivative Cyclization | 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione | TMSOTf | Nitromethane | Reflux | - | 67 | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and further investigation.
Protocol 1: Nazarov Cyclization of a Chalcone Precursor
The Nazarov cyclization offers a powerful method for the formation of the five-membered ring of the indanone system from a divinyl ketone (chalcone) precursor.[5]
A. Conventional Heating with Trifluoroacetic Acid (TFA)
-
Reaction Setup: In a sealed tube, dissolve the chalcone precursor (1.0 equiv) in neat trifluoroacetic acid.[1][2]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone product.[1]
B. Microwave-Assisted Synthesis with Trifluoroacetic Acid (TFA)
-
Reaction Setup: In a microwave-safe vessel, add the chalcone substrate and an excess of trifluoroacetic acid.[2]
-
Reaction: Irradiate the mixture in a microwave reactor at 120 °C for 20 minutes.[2][3]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.[2]
C. Green Chemistry Approach with Boron Trifluoride Etherate (BF₃·OEt₂)
-
Reaction Setup: To a solution of the chalcone precursor (0.1 g, 0.29 mmol) in 4-methyltetrahydropyran (2 mL), add boron trifluoride diethyl etherate (38 µL, 0.29 mmol).[4]
-
Reaction: Reflux the reaction mixture at 115 °C overnight. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Purification: Evaporate the solvent in vacuo and purify the crude product via column chromatography.[4]
Protocol 2: Intramolecular Friedel-Crafts Acylation
This classical approach involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative to form the indanone ring.[2][6]
A. Direct Cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid using a Strong Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane or dichloroethane.
-
Reaction: Cool the solution to 0 °C and slowly add a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid (3.0-5.0 equiv).[2] Allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[2]
Visualizing the Synthetic Pathways
To further clarify the processes, the following diagrams illustrate the logical workflow of the comparison and the general synthetic pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Head-to-head comparison of 4,5,6-trimethoxy-1-indanone derivatives in cancer cell lines.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold, particularly with a 4,5,6-trimethoxy substitution pattern, has emerged as a promising framework in the design of novel anticancer agents. These compounds, often acting as microtubule-targeting agents, have demonstrated potent cytotoxicity across a range of cancer cell lines. This guide provides a head-to-head comparison of key 4,5,6-trimethoxy-1-indanone derivatives, summarizing their performance based on available experimental data to facilitate further research and development in this area.
Comparative Cytotoxicity of 4,5,6-Trimethoxy-1-Indanone Derivatives
The following tables summarize the in vitro anticancer activity of several key 4,5,6-trimethoxy-1-indanone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited), providing a direct measure of the cytotoxic potency of each compound.
A pivotal lead molecule in this series is 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone (Derivative A), which has served as a foundational structure for further optimization.[1] An optimized analogue, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one (Derivative B), has shown significantly enhanced and broad-spectrum anticancer activity.[2][3] Further modifications on the 2-benzylidene ring have led to additional potent derivatives, including a lead compound with a hydroxamic acid group (Derivative C) and its ester precursor (Derivative D), which exhibit high efficacy, particularly against leukemia and triple-negative breast cancer cell lines.[4]
| Derivative | Structure |
| A | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone |
| B | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one |
| C | (E)-N-Hydroxy-3-(4-((Z)-(4,5,6-trimethoxy-1-oxo-3-(3,4,5-trimethoxyphenyl)-1H-inden-2(3H)-ylidene)methyl) phenyl-prop-2-enamide |
| D | (E)-Methyl 3-(4-((Z)-(4,5,6-trimethoxy-1-oxo-3-(3,4,5-trimethoxyphenyl)-1H-inden-2(3H)-ylidene)methyl)phenyl)acrylate |
Table 1: IC50 Values (µM) of 4,5,6-Trimethoxy-1-Indanone Derivatives against Various Cancer Cell Lines
| Cell Line | Cancer Type | Derivative A | Derivative B |
| MCF-7 | Breast (ER+) | 2.2[1] | 0.01[3] |
| MDA-MB-231 | Breast (Triple-Negative) | - | 1.12[3] |
| DLD1 | Colorectal Adenocarcinoma | - | 14.76[5] |
| HCT-15 | Colon | - | 0.015[3] |
| HOP-62 | Lung (Large Cell) | - | 0.01[3] |
| DU145 | Prostate | - | 1.25[3] |
| K562 | Leukemia | - | 0.01[3] |
| A549 | Lung (Adenocarcinoma) | - | 0.012[3] |
| SK-OV-3 | Ovarian | - | 0.01[3] |
(-) Indicates data not available.
Table 2: Comparative IC50 Values (µM) of 2-Benzylidene-1-Indanone Derivatives with a 4,5,6-Trimethoxy-3-(3,4,5-trimethoxyphenyl) Core
| Cell Line | Cancer Type | Derivative C | Derivative D |
| MDA-MB-231 | Breast (Triple-Negative) | 0.36 | >100 |
| K562 | Leukemia | 3.27 | >100 |
| MCF-7 | Breast (ER+) | >100 | - |
(-) Indicates data not available.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural features that influence the anticancer activity of 4,5,6-trimethoxy-1-indanone derivatives:
-
The presence of a 3-(3',4',5'-trimethoxyphenyl) group at the C3 position of the indanone core is a crucial element for potent cytotoxicity, likely due to its role in binding to the colchicine site of tubulin.[2]
-
The introduction of a 2-benzylidene moiety significantly enhances the anticancer activity, as seen in the superior potency of Derivative B compared to Derivative A.[2][3]
-
Substitutions on the 2-benzylidene ring can further modulate activity and selectivity. The methylenedioxy group in Derivative B contributes to its broad-spectrum potency.[3]
-
The addition of a hydroxamic acid group via a linker at the C2-benzylidene ring, as in Derivative C, results in highly potent and selective activity against specific cancer cell lines like MDA-MB-231 and K562.[4] The corresponding ester, Derivative D, is significantly less active, highlighting the importance of the hydroxamic acid functionality.[4]
Mechanism of Action: Targeting the Microtubule Network and Inducing Cell Cycle Arrest
The primary mechanism of action for these 4,5,6-trimethoxy-1-indanone derivatives is the disruption of microtubule dynamics. By binding to the colchicine site on tubulin, they inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[2] This leads to a cascade of downstream cellular events.
References
Safety Operating Guide
Safe Disposal of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one requires its classification as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. It must be collected in a designated, properly labeled, and sealed container for pickup by a certified chemical waste disposal service.
This guide provides detailed procedures for the safe handling and disposal of this compound, a compound often used in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
Presumptive Hazard Profile
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate protective gloves and lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area or a fume hood. |
This table is a summary of potential hazards based on related chemical structures and is intended for guidance. Always handle unknown compounds with a high degree of caution.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated laboratory or under a fume hood to minimize inhalation exposure.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste." The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The waste label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The laboratory or department of origin
-
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.
3. Storage of Chemical Waste:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Regular Inspection: Periodically inspect the container for any signs of leakage or degradation.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste pickup. Contact your EHS department to schedule a collection.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
5. Spill and Decontamination Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container and dispose of it as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's emergency response team or EHS immediately.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
Personal protective equipment for handling 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Essential Safety and Handling Guide for 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). No single glove material offers universal protection, so selection should be based on the specific laboratory chemical hygiene plan.[3] |
| Body Protection | A lab coat or chemical-resistant apron must be worn at all times when handling the compound.[4] For procedures with a risk of splashing, additional protective clothing may be necessary. |
| Respiratory Protection | For procedures that may generate dust or aerosols, work should be conducted in a laboratory chemical hood.[3] If engineering controls are insufficient, an air-purifying respirator may be required.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control exposure to dust and vapors.[3]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Verify Emergency Equipment: Confirm that safety showers and eyewash stations are unobstructed and in working order.[2]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Avoid Contact: Minimize all chemical exposures by avoiding direct contact with the skin and eyes.[4]
-
Container Management: Keep the chemical container tightly closed when not in use.[3]
Step 3: Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Lab coats should not be worn outside the laboratory.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[5]
-
Compatibility: Do not mix incompatible waste materials. This compound waste should be segregated from strong oxidizing agents.[2]
Step 2: Waste Collection and Labeling
-
Designated Containers: Collect all waste containing this compound in clearly labeled, leak-proof containers that are compatible with the chemical.[5][6]
-
Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must clearly identify the contents.
Step 3: Storage and Disposal
-
Temporary Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Use secondary containment to prevent spills.[5]
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[7]
Step 4: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]
-
Final Disposal: After triple-rinsing and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]
Logical Relationship for Disposal of this compound
References
- 1. 4-methoxy-2,3-dihydro-1H-inden-1-one | C10H10O2 | CID 4547491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. afd.calpoly.edu [afd.calpoly.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. laboratoriosescolares.net [laboratoriosescolares.net]
- 7. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
